molecular formula C7H9NO3S B086231 5-Amino-2-methylbenzenesulfonic acid CAS No. 118-88-7

5-Amino-2-methylbenzenesulfonic acid

Cat. No.: B086231
CAS No.: 118-88-7
M. Wt: 187.22 g/mol
InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methylbenzenesulfonic acid
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InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BRKFTWHPLMMNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044523
Record name 5-Amino-2-methylbenzenesulfonic acid
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Molecular Weight

187.22 g/mol
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Physical Description

Dry Powder
Record name Benzenesulfonic acid, 5-amino-2-methyl-
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CAS No.

118-88-7
Record name 5-Amino-2-methylbenzenesulfonic acid
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Record name 5-Amino-2-methylbenzenesulfonic acid
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Record name 5-Amino-2-methylbenzenesulfonic acid
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Record name 5-AMINO-2-METHYLBENZENESULFONIC ACID
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Foundational & Exploratory

A Technical Guide to the Discovery and Historical Synthesis of 5-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and the historical evolution of the synthesis of 5-Amino-2-methylbenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals. This document provides a comprehensive overview of seminal synthesis methodologies, complete with detailed experimental protocols and comparative data.

Discovery and Early Synthesis

This compound, also known as p-toluidine-2-sulfonic acid, has been a compound of interest for over a century and a half. Its earliest documented synthesis appears to be a two-step process originating from p-nitrotoluene. This method, referenced in publications dating back to 1870, involves the sulfonation of p-nitrotoluene followed by the reduction of the nitro group to an amine.

The foundational work in this area can be traced to the research of Beilstein and Kuhlberg, published in Justus Liebigs Annalen der Chemie in 1870. Their investigations into the isomers of nitrotoluene and their derivatives laid the groundwork for the preparation of a variety of substituted aromatic compounds.

Historical Synthesis Methods

Over the years, the synthesis of this compound has evolved from the initial nitrotoluene-based route to more direct methods starting from p-toluidine. These developments have been driven by the need for higher purity, better yields, and more environmentally benign processes.

Method 1: Sulfonation of p-Nitrotoluene followed by Reduction (c. 1870)

This classical approach represents the earliest known pathway to this compound.

Experimental Protocol:

  • Step 1: Sulfonation of p-Nitrotoluene A precise protocol from the 19th century involves treating p-nitrotoluene with fuming sulfuric acid. While the exact historical document detailing the original procedure by Beilstein and Kuhlberg is not readily available in full text, related and subsequent procedures indicate that the reaction was typically carried out by heating the reactants to produce p-nitrotoluene-2-sulfonic acid.

  • Step 2: Reduction of p-Nitrotoluene-2-sulfonic Acid The reduction of the nitro group was historically achieved using iron filings in the presence of an acid, such as acetic acid. This method, known as the Béchamp reduction, was a common industrial process for the production of aromatic amines from nitroaromatics. The reaction involves the gradual addition of the nitrated sulfonic acid to a stirred suspension of iron powder in acidified water.

Method 2: Direct Sulfonation of p-Toluidine with Sulfuric Acid Monohydrate (20th Century)

A more direct and widely cited method involves the sulfonation of p-toluidine (4-methylaniline). This approach avoids the use of the highly toxic and explosive p-nitrotoluene.

Experimental Protocol:

This reaction is conducted by heating p-toluidine with sulfuric acid monohydrate in a high-boiling solvent such as 1,2-dichlorobenzene at temperatures ranging from 175-180°C for 3-5 hours. This method has been reported to produce the desired product in high yield.[1]

Method 3: Sulfonation of p-Toluidine with Oleum in Sulfuric Acid (Modern Patented Method)

A more recent and patented method provides a high-purity product by carefully controlling the reaction conditions.

Experimental Protocol:

In this process, p-toluidine is first dissolved in concentrated sulfuric acid. Subsequently, oleum (fuming sulfuric acid) is added dropwise while maintaining the temperature between 10°C and 55°C. The reaction mixture is then stirred for a period at a slightly elevated temperature before being worked up by pouring it into water, which causes the precipitation of the p-toluidine-2-sulfonic acid. This method is noted for producing a product that is virtually free of the isomeric p-toluidine-3-sulfonic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different historical synthesis methods.

MethodStarting MaterialKey ReagentsReaction ConditionsYieldPurity/Remarks
1. Nitrotoluene Route (c. 1870) p-NitrotolueneFuming sulfuric acid, Iron, Acetic acidHeating for sulfonation, followed by reductionN/AHistorical method, data not readily available.
2. p-Toluidine & H₂SO₄ (20th C.) p-ToluidineSulfuric acid monohydrate, 1,2-dichlorobenzene175-180°C, 3-5 hours94.6%High yield reported.[1]
3. p-Toluidine & Oleum (Modern) p-ToluidineConcentrated H₂SO₄, Oleum10-55°C for oleum addition, then elevated temperatureN/AHigh purity, substantially free of isomers.

N/A: Data not available in the reviewed sources.

Synthesis Pathway Diagrams

The logical workflows for the primary historical synthesis routes are depicted below using the DOT language.

G cluster_0 Method 1: Nitrotoluene Route (c. 1870) pnt p-Nitrotoluene pntsa p-Nitrotoluene-2-sulfonic Acid pnt->pntsa Sulfonation fsa Fuming Sulfuric Acid product1 5-Amino-2-methyl- benzenesulfonic Acid pntsa->product1 Reduction fe_hac Iron & Acetic Acid

Caption: Synthesis of this compound via the historical nitrotoluene route.

G cluster_1 Method 2 & 3: Direct p-Toluidine Sulfonation pt p-Toluidine product2 5-Amino-2-methyl- benzenesulfonic Acid pt->product2 Direct Sulfonation sulfonating_agent Sulfonating Agent (H₂SO₄ or Oleum)

References

In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Amino-2-methylbenzenesulfonic acid. Due to the absence of publicly available experimental spectra, this document presents a comprehensive theoretical prediction of the ¹H NMR and ¹³C NMR spectra based on established spectroscopic principles and substituent effects. It includes predicted chemical shifts (δ), multiplicities, and coupling constants (J). Furthermore, this guide outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR data for this and structurally related compounds. The content is structured to serve as a practical reference for researchers in organic synthesis, analytical chemistry, and pharmaceutical development, aiding in the structural elucidation and quality control of aromatic sulfonic acids.

Introduction

This compound (CAS No. 118-88-7) is an important aromatic organic compound used as an intermediate in the synthesis of various dyes and pigments.[1] Its structure, featuring a benzene ring with amino, methyl, and sulfonic acid substituents, presents a distinct pattern for NMR analysis. Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.[2] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides invaluable information about molecular connectivity and conformation.[3]

This guide offers a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, providing researchers with a reference for spectral assignment and interpretation.

Predicted NMR Spectral Data

The following sections and tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on established substituent chemical shift (SCS) effects on a benzene ring. The analysis assumes the sample is dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆), which are suitable for polar, acidic compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit signals for three distinct aromatic protons and one methyl group. The amino (-NH₂) and sulfonic acid (-SO₃H) protons are often exchangeable with deuterated solvents and may appear as broad signals or not be observed.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 7.2 - 7.4Doublet (d)J(H3-H4) ≈ 8.0
H-4~ 6.7 - 6.9Doublet of Doublets (dd)J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0
H-6~ 7.5 - 7.7Doublet (d)J(H6-H4) ≈ 2.0
-CH₃~ 2.2 - 2.5Singlet (s)-
-NH₂Variable (Broad)Singlet (s, broad)-
-SO₃HVariable (Broad)Singlet (s, broad)-

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-SO₃H)~ 140 - 145
C-2 (C-CH₃)~ 135 - 140
C-3~ 125 - 130
C-4~ 115 - 120
C-5 (C-NH₂)~ 145 - 150
C-6~ 120 - 125
-CH₃~ 18 - 22

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocols

The following section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[4]

  • Sample Purity: Ensure the analyte is of high purity to avoid signals from contaminants.

  • Solvent Selection: Due to the polar and acidic nature of the molecule, deuterated solvents such as Deuterium Oxide (D₂O) or DMSO-d₆ are recommended. D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ can often resolve both exchangeable and non-exchangeable protons.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a higher concentration of 10-30 mg in 0.6-0.7 mL is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Dissolution and Filtration: The sample must be fully dissolved. To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of an appropriate internal standard. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice. For DMSO-d₆, Tetramethylsilane (TMS) is used, or the residual solvent peak can be used for calibration.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Calibration: Calibrate the chemical shift axis using the internal standard or the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectral Analysis

The process of NMR spectral analysis, from sample handling to final structure confirmation, follows a logical progression.

G A Sample Preparation (Dissolution & Filtration) B NMR Spectrometer Setup (Parameter Optimization) A->B C Data Acquisition (¹H, ¹³C, 2D NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Calibration (Referencing to Standard) D->E F Data Analysis & Interpretation (Chemical Shifts, Coupling, Integration) E->F G Structure Elucidation (Assignment of Signals to Atoms) F->G H Final Report & Data Archiving G->H

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. While the presented spectral data is theoretical, it offers a robust starting point for researchers working on the synthesis and characterization of this compound. The detailed experimental protocols are designed to assist in the acquisition of high-quality, reproducible NMR data, which is fundamental for accurate structural verification and purity assessment in scientific research and industrial applications.

References

An In-depth Technical Guide to Functional Group Identification in 5-Amino-2-methylbenzenesulfonic Acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecular structure. This guide provides a detailed examination of the FTIR spectrum of 5-Amino-2-methylbenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. By analyzing the vibrational modes of its constituent functional groups—the primary amine, sulfonic acid, methyl group, and the substituted benzene ring—a comprehensive understanding of its spectral features can be achieved. This document outlines the theoretical basis for the characteristic absorptions, presents a detailed experimental protocol for sample analysis, and provides a quantitative summary of the expected vibrational frequencies.

Introduction

This compound (also known as p-toluidine-o-sulfonic acid), with the chemical formula C₇H₉NO₃S, is a trifunctional aromatic compound. The spatial arrangement of the amino (-NH₂), methyl (-CH₃), and sulfonic acid (-SO₃H) groups on the benzene ring gives rise to a unique infrared spectrum. Each functional group exhibits characteristic absorption bands corresponding to specific vibrational modes, such as stretching and bending. The precise wavenumbers of these absorptions provide a molecular fingerprint, enabling unambiguous identification and quality assessment.

Experimental Protocol: FTIR Analysis by KBr Pellet Method

A standard and effective method for obtaining the FTIR spectrum of solid samples like this compound is the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Analytical balance

  • Drying oven

  • This compound (analytical grade)

  • Potassium bromide (KBr), spectroscopy grade

Procedure:

  • Drying: Dry the this compound sample and the KBr powder in a drying oven at 105-110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the dried this compound and 150-200 mg of the dried KBr.

  • Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

FTIR Spectrum Analysis and Functional Group Identification

The FTIR spectrum of this compound can be systematically interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected quantitative data for the key vibrational modes of this compound.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3500MediumPrimary Amine (-NH₂)Asymmetric N-H Stretch
3300 - 3400MediumPrimary Amine (-NH₂)Symmetric N-H Stretch
3000 - 3100Medium-WeakAromatic RingC-H Stretch
2850 - 3000Medium-WeakMethyl Group (-CH₃)Asymmetric & Symmetric C-H Stretch
~2900BroadSulfonic Acid (-SO₃H)O-H Stretch
1610 - 1640MediumPrimary Amine (-NH₂)N-H Bending (Scissoring)
1500 - 1600Medium-StrongAromatic RingC=C In-ring Stretching
1450 - 1490MediumAromatic RingC=C In-ring Stretching
~1450MediumMethyl Group (-CH₃)Asymmetric C-H Bending
~1375WeakMethyl Group (-CH₃)Symmetric C-H Bending
1150 - 1250StrongSulfonic Acid (-SO₃H)Asymmetric S=O Stretch
1020 - 1080StrongSulfonic Acid (-SO₃H)Symmetric S=O Stretch
~1010StrongSulfonic Acid (-SO₃H)S-O Stretch
800 - 880StrongAromatic RingC-H Out-of-plane Bending
650 - 750Medium-StrongSulfonic Acid (-SO₃H)C-S Stretch
Detailed Interpretation of Spectral Regions
  • N-H Stretching (3500-3300 cm⁻¹): The primary amine group is readily identified by two distinct peaks in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

  • O-H Stretching of the Sulfonic Acid (around 2900 cm⁻¹): The O-H stretch of the sulfonic acid group is often a very broad band that can overlap with the C-H stretching region, a characteristic feature of strongly hydrogen-bonded hydroxyl groups.

  • N-H Bending (1640-1610 cm⁻¹): The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a medium-intensity band in this region.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic C=C in-ring stretching vibrations, which typically appear as a pair of bands in this region.

  • Sulfonic Acid S=O and S-O Stretching (1250-1000 cm⁻¹): This region is dominated by the strong absorption bands of the sulfonic acid group. The asymmetric and symmetric S=O stretching vibrations are particularly intense and are key indicators for the presence of this functional group. The S-O stretch also appears in this fingerprint region.

  • Aromatic C-H Out-of-plane Bending (880-800 cm⁻¹): The pattern of substitution on the benzene ring can often be deduced from the strong C-H out-of-plane bending vibrations. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in this range.

Visualization of the Analytical Workflow

The logical flow from sample preparation to the final identification of functional groups can be visualized as follows:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation Sample This compound Grinding Grind Sample with KBr Sample->Grinding KBr Spectroscopic Grade KBr KBr->Grinding Pellet Press into KBr Pellet Grinding->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum (4000-400 cm-1) Spectrometer->Acquire Spectrum Raw FTIR Spectrum Acquire->Spectrum Assign Assign Peaks to Vibrational Modes Spectrum->Assign Identify Identify Functional Groups Assign->Identify Conclusion Structural Confirmation Identify->Conclusion

Mass Spectrometry and Fragmentation Analysis of 5-Amino-2-methylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and fragmentation behavior of 5-Amino-2-methylbenzenesulfonic acid. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, drug metabolism, and impurity profiling.

Introduction

This compound is a sulfonated aromatic amine of interest in various chemical and pharmaceutical applications. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide details its fragmentation pattern, presents quantitative data, and outlines a typical experimental protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Data

The mass spectrometric analysis of this compound, particularly using tandem mass spectrometry (MS/MS), provides characteristic fragmentation patterns that are essential for its structural elucidation. In negative ion mode electrospray ionization (ESI), the compound readily forms a deprotonated molecule [M-H]⁻.

Quantitative Fragmentation Data

The table below summarizes the key ions observed in the MS/MS spectrum of this compound, with the precursor ion being [M-H]⁻ at an m/z of 186.023.[1] The relative intensities provide a quantitative measure of the abundance of each fragment ion.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaRelative Intensity (%)
186.023186.0231C₇H₈NO₃S⁻47.23
186.023122.0611C₇H₈N⁻20.98
186.02379.9574SO₃⁻100

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound primarily proceeds through the loss of the sulfonate group. The major fragmentation pathways are visualized in the diagram below.

fragmentation_pathway parent [M-H]⁻ m/z 186.023 frag1 Loss of SO₃ (-80 Da) parent->frag1 frag3 [SO₃]⁻ m/z 79.9574 parent->frag3 Direct Loss frag2 [C₇H₈N]⁻ m/z 122.0611 frag1->frag2 experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Standard/Sample sp2 Dilution/Extraction sp1->sp2 lc1 Injection sp2->lc1 lc2 Reversed-Phase Separation lc1->lc2 ms1 ESI (Negative Mode) lc2->ms1 ms2 MS1 Scan (Precursor Selection) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan (Fragment Detection) ms3->ms4 da1 Spectrum Interpretation ms4->da1 da2 Quantification da1->da2

References

An In-depth Technical Guide on the Theoretical Properties and Computational Chemistry of 5-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-2-methylbenzenesulfonic acid (CAS No. 118-88-7), also known as p-Toluidine-o-sulfonic acid, is a white crystalline powder with a molecular formula of C₇H₉NO₃S and a molecular weight of 187.22 g/mol .[2][3] Its structure, featuring a benzene ring substituted with amino, methyl, and sulfonic acid groups, imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis.[1] This guide delves into the theoretical underpinnings of its structure and reactivity, providing a computational lens through which to understand its behavior at a molecular level.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₉NO₃S[3]
Molecular Weight187.22 g/mol [3]
Melting Point>295 °C (subl.)[4]
Water SolubilitySoluble[1]
XLogP30.4[2]
Topological Polar Surface Area88.8 Ų[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]
Table 2: Spectroscopic Data
Spectroscopy TypeKey Peaks/SignalsSource
¹H NMRData available on PubChem[2]
¹³C NMRData available on PubChem[2]
Mass SpectrometryMolecular Ion Peak (M-H)⁻: 186.023 m/z[2]
IR SpectroscopyData available on PubChem[2]

Theoretical Properties and Computational Chemistry

Due to the limited availability of specific computational studies on this compound, this section outlines a standard computational workflow to derive its theoretical properties. Density Functional Theory (DFT) is a suitable method for these calculations.

Molecular Geometry

The initial step in a computational study is geometry optimization. While experimental crystal structure data for this compound is not available, data for the closely related 5-Amino-2-methylbenzenesulfonamide provides a useful reference for initial bond lengths and angles.[5][6]

Table 3: Selected Predicted Bond Lengths and Angles (Hypothetical DFT Calculation) Note: These are representative values and would need to be calculated using a DFT method (e.g., B3LYP/6-31G) for accurate results.*

ParameterPredicted Value
C-S Bond Length~1.8 Å
S-O Bond Length~1.5 Å
C-N Bond Length~1.4 Å
C-C (aromatic) Bond Length~1.4 Å
C-S-O Bond Angle~106°
O-S-O Bond Angle~118°
C-C-N Bond Angle~120°
Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the electron-donating amino group and the electron-withdrawing sulfonic acid group will significantly influence the energies of these orbitals.

Table 4: Hypothetical Electronic Properties (DFT Calculation) Note: These are representative values and would need to be calculated.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -1.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.5 eVPredicts chemical stability and reactivity

Mulliken population analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its polarity and reactive sites.

Table 5: Hypothetical Mulliken Charges (DFT Calculation) Note: These are representative values and would need to be calculated.

AtomPredicted Charge (e)
S+1.5 to +2.0
O (in SO₃H)-0.8 to -1.2
N-0.5 to -0.8
C (aromatic)Variable
H (in NH₂)+0.3 to +0.5
H (in SO₃H)+0.4 to +0.6

An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the sulfonic acid group and the nitrogen atom of the amino group, and a positive potential around the acidic proton of the sulfonic acid group and the hydrogens of the amino group.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in peak assignment.

Table 6: Hypothetical Vibrational Frequencies (DFT Calculation) Note: These are representative values and would need to be calculated and scaled.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3400 - 3500
C-H (aromatic) Stretch3000 - 3100
S=O Stretch1150 - 1250
S-O Stretch1000 - 1100

Experimental Protocols

Synthesis of this compound

A common synthesis route starts from 4-methylaniline (p-toluidine).[1]

Protocol:

  • Sulfonation: Dissolve 4-methylaniline in a suitable solvent such as 1,2-dichlorobenzene.

  • Add sulfuric acid monohydrate to the solution.

  • Heat the reaction mixture to 175-180 °C for 3-5 hours.[1]

  • Cool the reaction mixture and collect the precipitated product.

  • Purification: The crude product can be purified by recrystallization from water.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (amino, sulfonic acid, methyl, and aromatic ring).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathway. Its primary documented use is as an intermediate in the chemical industry.[1] However, the presence of the sulfonamide-like sulfonic acid group and an amino-substituted aromatic ring, motifs found in various bioactive molecules, suggests potential for further investigation in drug discovery.[8]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Chemistry Workflow

Computational_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No imaginary frequencies) freq_calc->verify_min single_point Single Point Energy Calculation (Higher basis set) verify_min->single_point True error Refine Geometry or Method verify_min->error False properties Calculate Properties: - HOMO/LUMO Energies - Mulliken Charges - MEP - Vibrational Frequencies single_point->properties analysis Data Analysis and Interpretation properties->analysis error->geom_opt

Caption: A typical workflow for computational analysis.

Conclusion

This compound is a molecule of industrial significance with potential for broader applications. While detailed computational studies are not extensively published, this guide provides a robust framework for its theoretical and computational investigation. The presented hypothetical data and standardized protocols offer a starting point for researchers to predict and understand the molecular properties and reactivity of this compound, thereby facilitating its future applications in materials science and drug development. Further experimental and computational research is warranted to fully elucidate its properties and potential biological activities.

References

Physical and chemical properties of 5-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-methylbenzenesulfonic Acid

Introduction

This compound, also known as p-Toluidine-o-sulfonic acid, is a white crystalline powder with the chemical formula C₇H₉NO₃S.[1] It is an important chemical intermediate, primarily utilized in the synthesis of various dyes and pigments.[1] Its molecular structure consists of a benzene ring substituted with a methyl group, an amino group, and a sulfonic acid group.[1] This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in predicting its behavior in various chemical reactions.

Table 1: Physical Properties
PropertyValueSource
Appearance White crystalline powder, Dry Powder[1][2]
Melting Point >300 °C[3]
Water Solubility 56 g/L (at 20 °C)[1][3]
Density 1.4 ± 0.1 g/cm³[3]
Table 2: Chemical and Computational Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 118-88-7[1][2]
Molecular Formula C₇H₉NO₃S[1][2][4]
Molecular Weight 187.22 g/mol [2][4]
Exact Mass 187.030314 g/mol [1][2]
pKa (Predicted) -1.11 ± 0.42[1]
LogP (XLogP3) -0.60[3]
Topological Polar Surface Area 88.8 Ų[1][2]
Refractive Index (Predicted) 1.610[1][3]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 1[1]

Spectral Information

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR and ¹³C NMR: NMR spectra are available and have been recorded on instruments such as the Varian CFT-20 and Bruker WM-360.[2]

  • Mass Spectrometry: GC-MS and LC-MS data have been collected, with a prominent precursor ion [M-H]⁻ observed at m/z 186.023.[2]

  • Infrared (IR) Spectroscopy: FTIR spectra have been obtained using the KBr-Pellet technique on a Bruker IFS 85 instrument.[2]

  • Raman Spectroscopy: Raman spectral data is also available for this compound.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis from 4-Methylaniline

A common method for the preparation of this compound involves the sulfonation of 4-methylaniline (p-toluidine).[1]

Materials:

  • 4-methylaniline

  • Sulfuric acid monohydrate

  • 1,2-dichlorobenzene (solvent)

Procedure:

  • In a suitable reaction vessel, dissolve 4-methylaniline in 1,2-dichlorobenzene.

  • Slowly add sulfuric acid monohydrate to the solution while stirring.

  • Heat the reaction mixture to a temperature of 175-180 °C.

  • Maintain this temperature and continue stirring for 3-5 hours.

  • After the reaction is complete, cool the mixture to allow for the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with a suitable solvent to remove impurities.

  • Dry the purified this compound.

This protocol is reported to achieve a yield of approximately 94.6%.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using a reverse-phase HPLC method.[5]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Newcrom R1 (or a similar reverse-phase column)

Mobile Phase:

  • A mixture of acetonitrile (MeCN), water, and phosphoric acid.

  • For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the test material in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and then the sample solution onto the column.

  • Monitor the elution of the compound using the UV detector at an appropriate wavelength.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

This method is scalable and can be adapted for preparative separation to isolate impurities.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the compound's structure to its properties.

Synthesis_Workflow Reactants 4-Methylaniline + Sulfuric Acid Monohydrate Reaction Sulfonation Reaction (175-180 °C, 3-5h) Reactants->Reaction Solvent 1,2-Dichlorobenzene Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Yield: 94.6% Purification Filtration & Washing Precipitation->Purification Product 5-Amino-2-methyl- benzenesulfonic Acid Purification->Product Structure_Property_Relationship cluster_groups Functional Groups cluster_properties Chemical Properties Compound 5-Amino-2-methyl- benzenesulfonic Acid Amino Amino Group (-NH2) Compound->Amino Sulfonic Sulfonic Acid Group (-SO3H) Compound->Sulfonic Methyl Methyl Group (-CH3) Compound->Methyl Basicity Basic Character (Acts as a base) Amino->Basicity Reactivity Site for Diazotization (Dye Synthesis) Amino->Reactivity Acidity Strongly Acidic (Low pKa) Sulfonic->Acidity Solubility High Water Solubility Sulfonic->Solubility

References

Solubility Profile of 5-Amino-2-methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2-methylbenzenesulfonic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed understanding of the compound's expected solubility behavior in various organic solvents based on its molecular structure. Furthermore, it outlines detailed experimental protocols for determining its solubility, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction

This compound, also known as p-toluidine-o-sulfonic acid, is an aromatic sulfonic acid with the chemical formula C₇H₉NO₃S. Its structure, featuring a benzene ring substituted with a sulfonic acid group, an amino group, and a methyl group, imparts amphiphilic properties, influencing its solubility in different media. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including synthesis, purification, formulation, and analytical method development in the pharmaceutical and chemical industries.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₉NO₃SN/A
Molecular Weight 187.22 g/mol N/A
Appearance White crystalline powder[1]
Melting Point 200-205 °C[1]
Water Solubility 56 g/L (at 20 °C)[1]

Solubility in Organic Solvents

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, capable of hydrogen bonding, are expected to be relatively good solvents for this compound. The sulfonic acid and amino groups can act as hydrogen bond donors and acceptors, facilitating interaction with the hydroxyl groups of the alcohols.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess high polarity and can effectively solvate the polar functional groups of the molecule. DMSO, in particular, is a powerful solvent for many organic and inorganic compounds and is likely to exhibit good solvating power for this sulfonic acid derivative.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): Ethers are less polar than alcohols and are not expected to be strong solvents for the highly polar this compound. Limited solubility is anticipated.

  • Ketones (e.g., Acetone): Acetone has intermediate polarity and may show some ability to dissolve the compound, but it is unlikely to be as effective as more polar solvents like alcohols or DMSO.

  • Esters (e.g., Ethyl acetate): Similar to ketones, esters are of intermediate polarity and are expected to have limited solvating power for this compound.

  • Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the highly polar sulfonic acid and amino groups, this compound is expected to have very low solubility in non-polar solvents.

A summary of the expected solubility trends is presented in the table below. It is crucial to note that these are qualitative predictions, and experimental determination is necessary for quantitative values.

Solvent ClassRepresentative SolventsExpected Solubility
Polar ProticMethanol, EthanolHigh
Polar AproticDMF, DMSOHigh
EthersDiethyl ether, THFLow to Moderate
KetonesAcetoneLow to Moderate
EstersEthyl acetateLow
Non-polarHexane, TolueneVery Low

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for two common methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Isothermal Saturation)

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Constant temperature water bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibrium is reached, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled pipette to avoid temperature-induced precipitation.

  • Filter the withdrawn sample through a syringe filter (with a filter material compatible with the solvent) into a pre-weighed, clean, and dry container.

  • Evaporate the solvent from the container under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the compound).

  • Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. It involves creating a calibration curve and measuring the absorbance of a saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature water bath or incubator

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

  • Measurement and Calculation:

    • Withdraw a sample of the clear supernatant and filter it.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve equation to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Method start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter evaporate Evaporate Solvent filter->evaporate dilute Dilute Sample filter->dilute weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g end End calculate_g->end measure_abs Measure Absorbance dilute->measure_abs calculate_uv Calculate Solubility measure_abs->calculate_uv calculate_uv->end

Caption: General experimental workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data in organic solvents is scarce, a qualitative understanding based on its molecular structure has been presented. The detailed experimental protocols provided will enable researchers to generate the specific, high-quality solubility data required for their work. The successful application of these methods will facilitate the effective use of this compound in various scientific and industrial endeavors.

References

Crystal Structure of 5-Amino-2-methylbenzenesulfonic Acid: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 5-Amino-2-methylbenzenesulfonic acid. A thorough search of scientific literature and crystallographic databases indicates that the experimental crystal structure of this compound has not been reported. This document will first present the available physicochemical properties of this compound. Subsequently, as a proxy for understanding the solid-state conformation of similar molecules, this guide will provide a detailed analysis of the crystal structure of the closely related compound, 5-Amino-2-methylbenzenesulfonamide . The crystallographic data, including unit cell parameters, bond lengths, and bond angles for the sulfonamide, are presented in comprehensive tables. Furthermore, the experimental protocols for the synthesis and single-crystal X-ray diffraction of 5-Amino-2-methylbenzenesulfonamide are detailed. Visualizations of the experimental workflow and synthesis are also provided to meet the core requirements of this guide.

This compound: Physicochemical Properties

While the single-crystal X-ray diffraction data for this compound is not publicly available, its general properties have been characterized. It is a white crystalline powder used as an intermediate in the synthesis of dyes and pigments, and potentially in the pharmaceutical industry.[1]

PropertyValue
Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS Number 118-88-7
Appearance White crystalline powder
Melting Point 200-205°C
Water Solubility 56 g/L at 20°C
IUPAC Name This compound
Synonyms p-Toluidine-o-sulfonic acid, 3-Amino-6-methylbenzenesulfonic acid

Synthesis: this compound can be synthesized from 4-methyl-aniline and sulfuric acid monohydrate in a 1,2-dichloro-benzene solvent at 175-180°C over 3-5 hours, with a reported yield of 94.6%.[1]

Crystal Structure Analysis of 5-Amino-2-methylbenzenesulfonamide

As an analogue, the crystal structure of 5-Amino-2-methylbenzenesulfonamide provides valuable insights into the molecular geometry and intermolecular interactions that could be expected in related compounds. The crystal structure of this compound was determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for 5-Amino-2-methylbenzenesulfonamide is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical Formula C7H10N2O2S
Formula Weight 186.23 g/mol
Temperature 294 K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group Iba2
Unit Cell Dimensions a = 10.679 (2) Åb = 22.431 (5) Åc = 7.1980 (14) Å
Volume 1724.2 (6) ų
Z 8
Density (calculated) 1.435 Mg/m³
Absorption Coefficient 0.34 mm⁻¹
F(000) 784
R-factor 0.040
wR-factor 0.120

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S-O11.435 (2)
S-O21.438 (2)
S-N21.623 (2)
S-C31.764 (3)
N1-C61.399 (4)
C1-C21.506 (4)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
O1-S-O2118.8 (1)
O1-S-N2107.5 (1)
O2-S-N2107.3 (1)
O1-S-C3108.1 (1)
O2-S-C3107.9 (1)
N2-S-C3106.8 (1)
C7-C2-C3118.4 (3)
C5-C6-N1120.9 (3)

In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link the molecules into a three-dimensional network.[2]

Experimental Protocols

Synthesis of 5-Amino-2-methylbenzenesulfonamide

The synthesis of 5-Amino-2-methylbenzenesulfonamide involved a two-step process:

  • Amidation: Ammonium hydroxide (25 ml) was added to N-acetylamino-2-toluenesulfonyl chloride (10.7 g). The mixture was cooled, and a sulfuric acid solution (10 ml, 20%) was slowly added. The resulting sulfonamide was collected, washed with ice water, and dried.

  • Deacetylation: Hydrochloric acid (15 ml, 18%) was added to the N-acetyltoluenesulfonamide (5.6 g), and the mixture was refluxed for 20 minutes. The solution was then diluted with an equal volume of water, and the pH was adjusted to 8 with sodium carbonate. The precipitate was collected after cooling and washed with ice water.

Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 5-Amino-2-methylbenzenesulfonamide was carried out using single-crystal X-ray diffraction.

  • Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å) was utilized.

  • Data Collection Method: ω/2θ scans were performed.

  • Absorption Correction: A ψ scan absorption correction was applied.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the synthesis workflow for 5-Amino-2-methylbenzenesulfonamide and the general experimental workflow for single-crystal X-ray diffraction.

G cluster_synthesis Synthesis of 5-Amino-2-methylbenzenesulfonamide start N-acetylamino-2- toluenesulfonyl chloride intermediate N-acetyltoluenesulfonamide start->intermediate Amidation reagent1 Ammonium Hydroxide product 5-Amino-2-methyl- benzenesulfonamide intermediate->product Deacetylation reagent2 Hydrochloric Acid (Reflux) purification Crystallization (Ethanol) product->purification final_crystal Single Crystals purification->final_crystal

Caption: Synthesis workflow for 5-Amino-2-methylbenzenesulfonamide.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal Single Crystal Selection mounting Crystal Mounting crystal->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction xray X-ray Source (e.g., Mo Kα) xray->diffraction detector Detector diffraction->detector processing Data Processing (Integration, Scaling, Absorption Correction) detector->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: General workflow for single-crystal X-ray diffraction.

References

Methodological & Application

Application Notes and Protocols for the Diazotization of 5-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 5-Amino-2-methylbenzenesulfonic acid, a key reaction in the synthesis of various azo compounds used as dyes and pharmaceutical intermediates. The procedure outlined is based on established methods for the diazotization of aromatic amines, particularly those containing sulfonic acid groups.

Overview of the Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite. The resulting diazonium salt of this compound is a versatile intermediate that can subsequently be used in various coupling reactions to form azo dyes and other complex organic molecules. Careful control of temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol

This protocol details the diazotization of this compound.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compoundC₇H₉NO₃S187.22101.87 g
Sodium NitriteNaNO₂69.00110.76 g
Hydrochloric Acid (concentrated, 37%)HCl36.46~302.5 mL
Sodium Carbonate (anhydrous)Na₂CO₃105.9950.53 g
Water (deionized)H₂O18.02-~100 mL
IceH₂O18.02-As needed
Urea (for quenching)CH₄N₂O60.06-Pinch (if necessary)

2.2. Procedure

  • Dissolution of the Amine: In a 250 mL beaker, create a slurry of 1.87 g (10 mmol) of this compound in 50 mL of water. Add 0.53 g (5 mmol) of anhydrous sodium carbonate to aid in dissolution. Warm the mixture gently while stirring to obtain a clear solution.

  • Acidification and Cooling: Cool the solution to room temperature. In a separate beaker, prepare an ice bath. Place the beaker containing the amine solution in the ice bath and slowly add 2.5 mL of concentrated hydrochloric acid with continuous stirring. The temperature of the mixture should be maintained between 0 and 5 °C. A fine precipitate of the amine hydrochloride may form.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Cool this solution in the ice bath.

  • Diazotization: While maintaining the temperature of the amine suspension between 0 and 5 °C, add the cold sodium nitrite solution dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5 °C.

  • Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes. The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. To do this, place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

  • Quenching Excess Nitrite (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative or only faintly positive.

  • Use of the Diazonium Salt: The resulting cold suspension of the diazonium salt is unstable and should be used immediately in the subsequent coupling reaction.

Diagrams

3.1. Chemical Reaction Pathway

The following diagram illustrates the chemical transformation during the diazotization of this compound.

Reaction_Pathway Diazotization of this compound cluster_reactants Reactants cluster_product Product Amine This compound DiazoniumSalt 5-Sulfo-2-methylbenzenediazonium chloride Amine->DiazoniumSalt Diazotization Nitrite Sodium Nitrite (NaNO₂) Nitrite->DiazoniumSalt Acid Hydrochloric Acid (HCl) Acid->DiazoniumSalt

Caption: Chemical reaction pathway for the diazotization.

3.2. Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol.

experimental_workflow A Dissolve this compound and Sodium Carbonate in Water B Cool the solution to 0-5 °C and add Hydrochloric Acid A->B D Add Sodium Nitrite solution dropwise to the amine solution at 0-5 °C B->D C Prepare a cold solution of Sodium Nitrite C->D E Stir for 30 minutes and monitor reaction completion D->E F Quench excess Nitrite with Urea (optional) E->F G Use the resulting Diazonium Salt suspension immediately F->G

Caption: Experimental workflow for the diazotization process.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Diazonium salts can be explosive when dry and should be handled with care and not isolated unless absolutely necessary.

Application Notes and Protocols for Azo Coupling Reactions with 5-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes utilizing 5-Amino-2-methylbenzenesulfonic acid as the diazo component. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, offering a framework for the preparation of a diverse range of azo compounds for applications in research, diagnostics, and drug development.

Overview and Principle

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is typically generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[1] Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye. The specific coupling partner and the reaction conditions, particularly pH, will determine the final color and properties of the synthesized dye.

Data Presentation: Reaction Parameters

Successful azo dye synthesis relies on the careful control of reaction parameters. The following tables summarize the key quantitative data for the synthesis of azo dyes derived from this compound.

Table 1: Diazotization Reaction Components

ComponentRoleMolar Ratio (to Amine)Typical Concentration
This compoundDiazo Component1.0-
Sodium Nitrite (NaNO₂)Diazotizing Agent1.0 - 1.1Aqueous solution
Hydrochloric Acid (HCl)Acid Catalyst2.0 - 3.0Concentrated
WaterSolvent-As required
IceCoolant-To maintain 0-5 °C

Table 2: Azo Coupling Reaction Conditions

Coupling Component TypeTypical pH RangeTemperature (°C)Activator/Solvent
Phenols8 - 100 - 10Aqueous NaOH
Naphthols8 - 100 - 10Aqueous NaOH
Anilines4 - 60 - 10Aqueous HCl/Buffer

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of azo dyes using this compound. Researchers should note that optimization of reaction conditions may be necessary for different coupling components to achieve optimal yields.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • pH indicator paper or pH meter

Procedure:

  • In a 250 mL beaker, suspend 1.87 g (0.01 mol) of this compound in 50 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. Gentle warming may be required, followed by cooling.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., Phenol)

This protocol describes the reaction of the diazonium salt with a phenol to form the corresponding azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath with stirring.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline phenol solution. A colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.[1]

  • After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will ensure complete precipitation of the dye.[1]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol 3: Azo Coupling with a Naphtholic Component (e.g., 2-Naphthol)

This protocol outlines the coupling reaction with a naphthol derivative.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (beta-Naphthol)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the crude dye with cold water until the filtrate is neutral.

  • The product can be purified by recrystallization from an appropriate solvent.

Visualizations

The following diagrams illustrate the key processes in the azo coupling reaction.

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 5-Amino-2-methyl- benzenesulfonic acid Reagents_D NaNO₂ / HCl 0-5 °C Amine->Reagents_D Diazonium Diazonium Salt (Intermediate) Reagents_D->Diazonium Coupling_Component Coupling Component (Phenol, Naphthol, etc.) Diazonium->Coupling_Component Immediate Use Reagents_C Alkaline or Acidic Conditions (pH dependent) Coupling_Component->Reagents_C Azo_Dye Azo Dye Product Reagents_C->Azo_Dye

Caption: Overall workflow for the two-stage synthesis process.

Azo_Coupling_Mechanism Diazonium Ar-N₂⁺ (Electrophile) Intermediate Wheland Intermediate [Ar-N=N-Ar'(H)]⁺ Diazonium->Intermediate Electrophilic Attack Coupling_Component Ar'-H (Electron-rich Aromatic) Coupling_Component->Intermediate Azo_Dye Ar-N=N-Ar' (Azo Dye) Intermediate->Azo_Dye Proton_Loss -H⁺ Intermediate->Proton_Loss

Caption: The azo coupling proceeds via an electrophilic attack.

Conclusion

The synthesis of azo dyes from this compound is a robust and versatile process. Success is highly dependent on the careful control of reaction parameters, particularly maintaining low temperatures during diazotization to prevent the decomposition of the diazonium salt and precise pH regulation during the coupling stage to ensure optimal electrophilic substitution. The protocols provided in these notes serve as a foundation for the successful laboratory preparation of a wide array of azo compounds for various scientific and developmental applications. Further optimization of specific reaction conditions for each unique coupling partner is encouraged to achieve the highest possible yields and purity.

References

Application Notes and Protocols: 5-Amino-2-methylbenzenesulfonic Acid as a Key Intermediate in the Synthesis of Pharmaceutical Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-methylbenzenesulfonic acid and its derivatives, particularly 5-Amino-2-methylbenzenesulfonamide, are critical intermediates in the synthesis of a variety of pharmaceutical sulfonamides. This class of compounds is of significant interest due to its broad therapeutic applications, including antibacterial and antineoplastic agents.[1][2] The presence of both an amino group and a sulfonamide group on the benzene ring allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry.

This document provides detailed application notes on the use of 5-Amino-2-methylbenzenesulfonamide in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[2][3] Experimental protocols and a summary of quantitative data are provided, along with a visualization of the targeted signaling pathway.

Application: Intermediate for Pazopanib Synthesis

Pazopanib is a second-generation, oral, multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[3][4] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit, thereby inhibiting tumor growth and angiogenesis.[3][4][5]

The synthesis of Pazopanib involves the crucial step of coupling 5-Amino-2-methylbenzenesulfonamide with a substituted pyrimidine intermediate.[6][7][8] Various synthetic routes have been developed to optimize yield and purity for industrial-scale production.

Synthetic Pathway Overview

A common synthetic route to Pazopanib involves the condensation of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-Amino-2-methylbenzenesulfonamide.[6][8] This reaction forms the core structure of the Pazopanib molecule.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide (Intermediate)

This protocol describes a method for the initial reaction of 5-Amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine, which can be an intermediate step in some synthetic routes to Pazopanib.[6]

Materials:

  • 5-Amino-2-methylbenzenesulfonamide

  • 2,4-dichloropyrimidine

  • Sodium bicarbonate

  • Ethanol

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • Dissolve 5-Amino-2-methylbenzenesulfonamide and 2,4-dichloropyrimidine in a mixture of ethanol and tetrahydrofuran.

  • Add sodium bicarbonate to the reaction mixture to act as a base.

  • Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may include filtration and washing.

  • Purify the crude product by recrystallization from ethyl acetate to obtain 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide.

Protocol 2: Synthesis of Pazopanib Hydrochloride

This protocol outlines the final coupling step to synthesize Pazopanib hydrochloride from the key intermediates.[7][8]

Materials:

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • 5-Amino-2-methylbenzenesulfonamide

  • Methanol

  • 4M Hydrochloric Acid (HCl) in a suitable solvent (e.g., isopropanol)

Procedure:

  • Charge a reaction vessel with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-Amino-2-methylbenzenesulfonamide in methanol.[7]

  • Add a solution of 4M HCl in a suitable solvent to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).[8]

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.[8]

  • Filter the solid product, wash with a suitable solvent, and dry to yield Pazopanib hydrochloride.[8]

Data Presentation

The following tables summarize quantitative data reported for the synthesis of Pazopanib and its intermediates.

Reaction Step Starting Materials Reagents and Solvents Yield Reference
Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide5-Amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidineEthanol, THF, Sodium bicarbonate, Ethyl acetate48%[6]
Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amineN,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidineTHF, Sodium bicarbonate-[7]
Synthesis of Pazopanib HydrochlorideN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-Amino-2-methylbenzenesulfonamideMethanol, 4M HClHigh[7]
Alternative Synthesis of Pazopanib intermediate2,4-dichloro-5-nitropyrimidine, N,2,3-trimethyl-2H-indazol-6-amineToluene, Diisopropylethylamine92%[6]
Coupling with 5-Amino-2-methylbenzenesulfonamide in alternative routeIntermediate from previous step, 5-Amino-2-methylbenzenesulfonamideMethanol, Diisopropylethylamine87%[6]

Mandatory Visualization

Pazopanib Synthesis Workflow

cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Final Product 5_amino 5-Amino-2-methyl- benzenesulfonamide reaction Coupling Reaction 5_amino->reaction Intermediate 1 N_indazol N-(2-chloropyrimidin-4-yl)- N,2,3-trimethyl-2H-indazol-6-amine N_indazol->reaction Intermediate 2 pazopanib Pazopanib Hydrochloride reaction->pazopanib Final Product Formation

Caption: Workflow for the synthesis of Pazopanib.

Pazopanib Mechanism of Action: Inhibition of VEGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor (VEGFR-2) PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates VEGF VEGF VEGF->VEGFR Binds to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Autophosphorylation

Caption: Pazopanib inhibits the VEGFR signaling pathway.

References

High-performance liquid chromatography (HPLC) method for 5-Amino-2-methylbenzenesulfonic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of 5-Amino-2-methylbenzenesulfonic Acid

Introduction

This compound is a sulfonated aromatic amine used as an intermediate in the synthesis of various dyes and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes and for ensuring the purity of final products. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for its determination.

Methodology

The analysis is performed using a reversed-phase HPLC system equipped with a UV detector. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

A reversed-phase HPLC method with the following conditions is proposed.[1][2][3]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (v/v)
Ratio 30:70 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 300 mL of acetonitrile with 700 mL of HPLC grade water. Add 1 mL of phosphoric acid and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[4] Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation (Representative Data)

The following table summarizes the expected performance characteristics of this method. Actual values should be determined during in-lab validation.

ParameterExpected Value
Retention Time (RT) Approx. 3.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, Temp) B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: HPLC analysis workflow for this compound.

Discussion

This reversed-phase HPLC method provides a straightforward and robust approach for the quantitative analysis of this compound. The use of a C18 column offers good retention and peak shape for this polar aromatic compound.[1] The addition of phosphoric acid to the mobile phase helps to suppress the ionization of the sulfonic acid group, leading to improved chromatographic performance.[1][2] For applications requiring mass spectrometric detection, phosphoric acid should be replaced with a volatile acid like formic acid.[1][2] The method is expected to be linear over a wide concentration range, allowing for the analysis of both high and low levels of the analyte. The described protocol can be adapted for routine quality control testing and for research purposes. Method optimization may be necessary depending on the specific sample matrix and available instrumentation.

References

Application Notes and Protocols for the Purification of Crude 5-Amino-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 5-Amino-2-methylbenzenesulfonic acid, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] The following methods are designed to enhance the purity of the crude product by removing unreacted starting materials, by-products, and other impurities.

Overview of Purification Techniques

Crude this compound can be purified using several standard laboratory techniques. The choice of method will depend on the nature of the impurities, the desired final purity, and the scale of the purification. The most common and effective methods include:

  • Recrystallization: This technique is effective for removing small amounts of impurities that have different solubility profiles from the desired compound.

  • Solvent Extraction: A liquid-liquid extraction can be employed to selectively remove impurities based on their differential solubility in immiscible solvents.

  • Ion-Exchange Chromatography: This method is particularly useful for separating ionic compounds like sulfonic acids from non-ionic or differently charged impurities.

  • Column Chromatography: Adsorption chromatography can be used to separate the target compound from impurities with different polarities.

The following sections provide detailed protocols for each of these techniques, along with comparative data to aid in method selection.

Comparative Data of Purification Techniques

The following table summarizes the typical performance of each purification method for crude this compound. The initial purity of the crude material is assumed to be in the range of 85-90%.

Purification TechniqueInitial Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization85 - 9095 - 9870 - 85Solvent: Aqueous Ethanol
Solvent Extraction85 - 9092 - 9580 - 90Solvent System: Water/Ethyl Acetate
Ion-Exchange Chromatography85 - 90> 9960 - 75Resin: Strong Anion Exchange
Column Chromatography85 - 9097 - 9950 - 70Stationary Phase: Reversed-Phase C18

Experimental Protocols

Recrystallization from Aqueous Ethanol

This protocol is suitable for removing non-polar impurities and some colored by-products.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Protocol:

  • Dissolution: In a beaker, dissolve 10 g of crude this compound in a minimal amount of a hot 1:1 (v/v) mixture of ethanol and deionized water. Start with approximately 50 mL of the solvent mixture and add more if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Purification by Solvent Extraction

This method is effective for removing organic, non-polar impurities from the aqueous solution of the product.

Materials:

  • Crude this compound

  • Deionized Water

  • Ethyl Acetate

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve 10 g of crude this compound in 100 mL of deionized water in a beaker.

  • Extraction: Transfer the aqueous solution to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) contains the product, while the organic layer (top) contains the impurities.

  • Collection: Drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate to ensure complete removal of impurities.

  • Product Isolation: Concentrate the purified aqueous solution using a rotary evaporator to remove the water and obtain the purified solid this compound.

  • Drying: Dry the solid product in a vacuum oven at 60-70°C.

Ion-Exchange Chromatography

This protocol provides a high degree of purification by utilizing the ionic nature of the sulfonic acid group. A strong anion exchange resin is used to bind the product, which is then eluted with a salt gradient or a change in pH.

Materials:

  • Crude this compound

  • Strong Anion Exchange Resin (e.g., Amberlite® IRA-400)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Sodium Chloride (NaCl) solution (0.1 M to 2 M)

  • Chromatography column

  • Fraction collector

Protocol:

  • Resin Preparation: Swell the anion exchange resin in deionized water. Pack the resin into a chromatography column and wash sequentially with 1 M HCl, deionized water (until neutral pH), 1 M NaOH, and finally with deionized water (until neutral pH).

  • Sample Loading: Dissolve 1 g of crude this compound in a minimal volume of deionized water and adjust the pH to neutral (around 7) with dilute NaOH. Apply the sample solution to the top of the prepared column.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound, non-ionic impurities.

  • Elution: Elute the bound this compound from the resin using a stepwise or linear gradient of NaCl solution (from 0.1 M to 2 M). Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of the product using UV-Vis spectroscopy or HPLC.

  • Product Isolation: Combine the pure fractions, and remove the salt by dialysis or a suitable desalting column. Isolate the final product by lyophilization or evaporation.

Reversed-Phase Column Chromatography

For impurities that are closely related in structure but differ in polarity, reversed-phase column chromatography can be an effective purification method.

Materials:

  • Crude this compound

  • Reversed-Phase C18 silica gel

  • Methanol

  • Deionized Water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Chromatography column

  • Fraction collector

  • Rotary evaporator

Protocol:

  • Column Packing: Prepare a slurry of C18 silica gel in methanol and pack it into a chromatography column. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:methanol with 0.1% TFA).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Loading: Load the sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing methanol concentration in water (e.g., from 5% to 50% methanol), containing a constant concentration of 0.1% TFA. The more polar impurities will elute first, followed by the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure fractions.

  • Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator to yield the purified product.

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product dissolve Dissolve Crude Product in Hot Aqueous Ethanol hot_filter Hot Filtration (Optional) dissolve->hot_filter Remove Insolubles cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry Solvent_Extraction_Workflow cluster_dissolution Preparation cluster_extraction Extraction cluster_isolation Isolation dissolve Dissolve Crude Product in Water extract Extract with Ethyl Acetate dissolve->extract separate Separate Aqueous and Organic Layers extract->separate repeat_extract Repeat Extraction separate->repeat_extract Aqueous Layer concentrate Concentrate Aqueous Layer repeat_extract->concentrate dry Dry Final Product concentrate->dry Ion_Exchange_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation prep_resin Prepare Anion Exchange Resin load_sample Load Sample prep_resin->load_sample wash_col Wash Column load_sample->wash_col elute Elute with NaCl Gradient wash_col->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool isolate_prod Isolate Product pool->isolate_prod

References

The Role of 5-Amino-2-methylbenzenesulfonic Acid in the Synthesis of High-Performance Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

5-Amino-2-methylbenzenesulfonic acid, also known as 4-Aminotoluene-3-sulfonic acid or 4B acid, is a critical intermediate in the synthesis of various commercially significant azo pigments.[1][2][3] Its unique chemical structure allows it to serve as a diazo component, which, after diazotization, readily couples with a variety of coupling components to form vibrant and stable colorants. This application note provides a detailed overview and experimental protocol for the synthesis of C.I. Pigment Red 57:1, a widely used red pigment in printing inks, plastics, and paints, highlighting the essential role of this compound.[4][5]

Key Application: Synthesis of C.I. Pigment Red 57:1

C.I. Pigment Red 57:1, also known as Lithol Rubine, is a calcium salt of the monoazo dye derived from the diazotization of this compound and subsequent coupling with 3-hydroxy-2-naphthoic acid (BONA).[6] The resulting pigment is prized for its bright, bluish-red shade, high tinctorial strength, and good resistance properties.[7]

The synthesis of C.I. Pigment Red 57:1 involves three primary stages:

  • Diazotization of this compound.

  • Azo Coupling with 3-hydroxy-2-naphthoic acid.

  • Laking (metallization) with a calcium salt to form the insoluble pigment.[4][6]

Experimental Workflow for C.I. Pigment Red 57:1 Synthesis

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Laking & Finishing A This compound (4B Acid) B Dissolve in NaOH solution A->B C Add Hydrochloric Acid (HCl) Cool to 0-5°C B->C D Add Sodium Nitrite (NaNO2) solution dropwise C->D E Diazonium Salt Suspension D->E H Coupling Reaction: Add Diazonium Salt Suspension to BONA solution (pH 8-10, Temp < 25°C) E->H F 3-Hydroxy-2-naphthoic Acid (BONA) G Dissolve in NaOH solution F->G G->H I Soluble Azo Dye Suspension H->I J Add Calcium Chloride (CaCl2) solution I->J K Laking Reaction J->K L Heating / Aging (e.g., 80°C) K->L M Filtration, Washing, and Drying L->M N C.I. Pigment Red 57:1 M->N G A Aromatic Amine (5-Amino-2-methyl- benzenesulfonic acid) B Diazotization (+ NaNO2, HCl) A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Component (3-Hydroxy-2-naphthoic acid) D->E F Soluble Azo Dye E->F H Laking/ Precipitation F->H G Laking Agent (Calcium Salt) G->H I Insoluble Pigment (C.I. Pigment Red 57:1) H->I

References

Application of 5-Amino-2-methylbenzenesulfonic Acid in Textile Dyeing Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylbenzenesulfonic acid, also known as p-Cresidinesulfonic acid, is a key aromatic intermediate primarily utilized in the synthesis of a variety of colorants. It is not typically used as a dye itself but serves as a foundational precursor for the production of numerous azo dyes and pigments. The presence of both an amino group, which can be diazotized, and a sulfonic acid group, which imparts water solubility and enhances affinity for protein and polyamide fibers, makes it a versatile building block in dye chemistry.

This document provides detailed application notes on its role in the synthesis of pigments, specifically C.I. Pigment Red 57, and outlines a general protocol for its use in creating azo dyes for textile applications. Furthermore, it includes a summary of toxicological data relevant to drug development professionals and quantitative performance data of derived dyes.

Application in Pigment Synthesis: C.I. Pigment Red 57

This compound is a crucial starting material for the synthesis of C.I. Pigment Red 57 (C.I. 15850), a monoazo pigment. The manufacturing process involves a two-step reaction: diazotization followed by azo coupling.

Experimental Protocol: Synthesis of C.I. Pigment Red 57

This protocol outlines the laboratory-scale synthesis of C.I. Pigment Red 57.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Starch-iodide paper

Procedure:

Step 1: Diazotization of this compound

  • In a suitable reaction vessel, create a suspension of this compound in water.

  • Add concentrated hydrochloric acid to the suspension and cool the mixture to 0-5 °C using an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature strictly between 0-5 °C.

  • Continue stirring for 30-60 minutes after the addition is complete. The completion of the diazotization can be confirmed by a positive test on starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 3-Hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide to form a solution of its sodium salt.

  • Cool the alkaline solution of 3-Hydroxy-2-naphthoic acid to 5-10 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the alkaline coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the coupling reaction goes to completion.

  • The resulting product is the sodium salt of the monoazo dye, C.I. Pigment Red 57.

Step 3: Isolation and Purification

  • The precipitated pigment is isolated by filtration.

  • Wash the filter cake with water to remove any unreacted starting materials and inorganic salts.

  • The purified pigment is then dried in an oven at a controlled temperature.

Synthesis_of_CI_Pigment_Red_57 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation A This compound C Diazonium Salt A->C Diazotization B HCl, NaNO₂, 0-5°C F C.I. Pigment Red 57 (Sodium Salt) C->F Azo Coupling D 3-Hydroxy-2-naphthoic acid + NaOH E Coupling Component D->E E->F G Filtration & Washing F->G H Drying G->H I Purified C.I. Pigment Red 57 H->I

Caption: Workflow for the synthesis of C.I. Pigment Red 57.

Application in Textile Dyeing

Dyes synthesized from this compound are typically acid or reactive dyes, suitable for dyeing protein fibers (wool, silk) and polyamide fibers (nylon). The sulfonic acid group provides affinity for these fibers.

General Protocol for Dyeing Wool/Nylon Fabric

Materials:

  • Synthesized azo dye

  • Wool or Nylon fabric

  • Glacial acetic acid (or formic acid)

  • Sodium sulfate (Glauber's salt)

  • Dyeing apparatus (e.g., beaker, water bath)

Procedure:

  • Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), sodium sulfate (e.g., 10-20 g/L) as a leveling agent, and acetic acid to adjust the pH to the desired acidic range (e.g., pH 4-5).

  • Dyeing: Introduce the wetted fabric into the dye bath at a low temperature (e.g., 40 °C). Gradually raise the temperature to the boil (95-100 °C) over 30-45 minutes. Continue dyeing at the boil for 60-90 minutes with occasional stirring to ensure even dyeing.

  • Rinsing and Soaping: After dyeing, cool the dye bath and remove the fabric. Rinse the fabric thoroughly with cold water. A subsequent soaping step with a non-ionic detergent at a moderate temperature can be performed to remove any unfixed dye and improve fastness properties.

  • Drying: Finally, the dyed fabric is air-dried or dried in an oven at a low temperature.

Dyeing_Process_Workflow start Start prep_dyebath Prepare Dye Bath (Dye, Acetic Acid, Na₂SO₄) start->prep_dyebath introduce_fabric Introduce Wetted Fabric (40°C) prep_dyebath->introduce_fabric raise_temp Gradually Raise Temperature (to 95-100°C) introduce_fabric->raise_temp dyeing Dye at Boil (60-90 min) raise_temp->dyeing cool_rinse Cool and Rinse with Cold Water dyeing->cool_rinse soaping Soaping (Optional) cool_rinse->soaping drying Dry Fabric soaping->drying end End drying->end

Caption: General workflow for dyeing wool or nylon fabrics.

Toxicological Information (for Drug Development Professionals)

For professionals in drug development, understanding the toxicological profile of chemical intermediates and their products is crucial. The primary azo dye synthesized from this compound for which public toxicological data is available is C.I. Pigment Red 57.

Summary of Toxicological Data for C.I. Pigment Red 57:

  • Acute Oral Toxicity: The acute oral toxicity is low, with a reported LD50 in rats of > 5000 mg/kg.[1]

  • Skin Irritation: Studies on rabbits have shown that C.I. Pigment Red 57 is a non-irritant to the skin.[1]

  • Eye Irritation: It is also considered a non-irritant to the eyes in rabbit studies.[1]

  • Skin Sensitization: C.I. Pigment Red 57 is not considered to be a skin sensitizer.[1][2][3] A local lymph node assay (LLNA) in mice did not show any potential for skin sensitization.[2][3]

  • Carcinogenicity and Mutagenicity: A key concern with some azo dyes is their potential to break down into carcinogenic aromatic amines. However, comprehensive studies on the carcinogenicity of Pigment Red 57 are limited. It is important to note that the azo bond can be cleaved by microorganisms in the environment or in the gut, releasing the constituent aromatic amines.[4] The carcinogenicity of many azo dyes is attributed to their cleaved products, such as benzidine.[5]

Quantitative Data Presentation

The performance of dyes derived from this compound is critical for their application in the textile industry. The following tables summarize typical performance data for acid azo dyes on polyamide (Nylon) fabric.

Table 1: Dye Exhaustion on Nylon Fabric at Different pH Levels

pH of Dye BathPercentage Exhaustion (%)
3.040 - 50
3.550 - 60
4.055 - 65
4.560 - 75

Table 2: Fastness Properties of Azo Dyes on Nylon Fabric

Fastness PropertyRating (ISO Standards)
Light Fastness (Xenon Arc)4-5 (Good)
Wash Fastness (ISO 105-C06)4 (Good)
Rubbing Fastness (Dry)4-5 (Good to Excellent)
Rubbing Fastness (Wet)3-4 (Moderate to Good)

Note: The ratings are on a scale of 1 to 5, where 5 indicates the best fastness. For light fastness, a scale of 1 to 8 is sometimes used.

Conclusion

This compound is a valuable intermediate in the synthesis of azo dyes and pigments, particularly for red and blue shades. The resulting colorants exhibit good affinity and fastness properties on protein and polyamide fibers. From a safety perspective, C.I. Pigment Red 57, a major product derived from this intermediate, shows low acute toxicity and is not a skin irritant or sensitizer. However, as with all azo compounds, the potential for reductive cleavage into constituent aromatic amines should be considered in a comprehensive risk assessment, a point of particular relevance for professionals in drug development and safety evaluation. The provided protocols offer a foundational methodology for the synthesis and application of dyes derived from this important chemical intermediate.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Amino-2-methylbenzenesulfonic Acid from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Amino-2-methylbenzenesulfonic acid, a valuable intermediate in the synthesis of various dyes and pharmaceuticals. The synthesis commences with the protection of the amino group of p-toluidine via acetylation, followed by a sequence of electrophilic aromatic substitution reactions—sulfonation and nitration. The synthesis concludes with the deprotection of the acetyl group and the reduction of the nitro group to yield the final product. This multi-step approach ensures high regioselectivity and provides a robust method for obtaining the desired isomer. All quantitative data is summarized for clarity, and the experimental workflow is visualized to facilitate understanding.

Introduction

This compound, also known as p-toluidine-2-sulfonic acid, is an important aromatic compound containing both an amino and a sulfonic acid functional group.[1] This substitution pattern makes it a versatile building block in the chemical industry, particularly in the manufacturing of azo dyes and certain pharmaceutical agents. The synthesis from readily available p-toluidine presents a practical route for its laboratory-scale preparation.

The synthetic strategy detailed herein involves a five-step sequence designed to control the regiochemical outcome of the substitution reactions on the aromatic ring. The amino group of p-toluidine is a strong activating group and an ortho-, para-director. To prevent unwanted side reactions and to direct the incoming electrophiles to the desired positions, the amino group is first protected by acetylation. The subsequent sulfonation and nitration steps are then carried out, followed by removal of the protecting group and reduction of the nitro group.

Reaction Scheme

G p_toluidine p-Toluidine n_acetyl_p_toluidine N-Acetyl-p-toluidine p_toluidine->n_acetyl_p_toluidine Acetylation acetic_anhydride Acetic Anhydride sulfonated_intermediate N-Acetyl-p-toluidine- 2-sulfonic acid n_acetyl_p_toluidine->sulfonated_intermediate Sulfonation sulfuric_acid Fuming H₂SO₄ nitrated_intermediate N-Acetyl-4-amino-5-methyl- 2-nitrobenzenesulfonic acid sulfonated_intermediate->nitrated_intermediate Nitration nitrating_mixture HNO₃ / H₂SO₄ deprotected_intermediate 4-Amino-5-methyl-2-nitro- benzenesulfonic acid nitrated_intermediate->deprotected_intermediate Hydrolysis hydrolysis Acid Hydrolysis (H₃O⁺) final_product 5-Amino-2-methyl- benzenesulfonic acid deprotected_intermediate->final_product Reduction reduction Reduction (Fe / HCl)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

Chemicals:

  • p-Toluidine (≥99%)

  • Acetic anhydride (≥98%)

  • Concentrated sulfuric acid (95-98%)

  • Fuming sulfuric acid (20% SO₃)

  • Concentrated nitric acid (70%)

  • Hydrochloric acid (37%)

  • Iron filings

  • Sodium carbonate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step 1: N-Acetylation of p-Toluidine
  • In a 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of deionized water and 10 mL of concentrated hydrochloric acid.

  • To this solution, add 13.0 g (0.127 mol) of acetic anhydride in one portion.

  • Separately, prepare a solution of 15 g of sodium acetate in 50 mL of water.

  • Add the sodium acetate solution to the reaction mixture with constant stirring.

  • Cool the mixture in an ice bath for 30 minutes to precipitate the N-acetyl-p-toluidine.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • Dry the product in an oven at 80 °C.

Step 2: Sulfonation of N-Acetyl-p-toluidine
  • In a 250 mL round-bottom flask, carefully add 14.9 g (0.1 mol) of the dried N-acetyl-p-toluidine to 30 mL of concentrated sulfuric acid with stirring.

  • Gently heat the mixture to 60-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature and then carefully add 20 mL of fuming sulfuric acid (20% SO₃).

  • Heat the mixture to 100-110 °C for 2 hours.

  • Allow the mixture to cool to room temperature and then pour it carefully onto 200 g of crushed ice with constant stirring.

  • The sulfonated product will precipitate. Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.

Step 3: Nitration of N-Acetyl-p-toluidine-2-sulfonic acid
  • Prepare a nitrating mixture by slowly adding 6.3 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Suspend the sulfonated product from the previous step in 50 mL of concentrated sulfuric acid in a 250 mL flask, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the cold nitrating mixture to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Collect the precipitated nitro compound by vacuum filtration and wash with cold deionized water.

Step 4: Hydrolysis of the Acetyl Group
  • Transfer the wet nitro compound to a 250 mL round-bottom flask and add 100 mL of 10% (v/v) sulfuric acid.

  • Heat the mixture under reflux for 2 hours.

  • Cool the solution to room temperature and then in an ice bath to crystallize the product.

  • Collect the crystals of 4-Amino-5-methyl-2-nitrobenzenesulfonic acid by vacuum filtration.

Step 5: Reduction of the Nitro Group
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 20 g of iron filings and 100 mL of water.

  • Add 2 mL of concentrated hydrochloric acid and heat the mixture to boiling.

  • Dissolve the 4-Amino-5-methyl-2-nitrobenzenesulfonic acid from the previous step in 150 mL of hot water and add it dropwise to the boiling iron suspension over a period of 1 hour.

  • After the addition is complete, continue to reflux for an additional 3 hours.

  • While still hot, add sodium carbonate to the mixture until it is alkaline to litmus paper to precipitate iron hydroxides.

  • Filter the hot solution to remove the iron sludge.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

  • Allow the solution to cool to room temperature and then in an ice bath to crystallize the final product, this compound.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
1N-Acetyl-p-toluidine149.1914.913.590.5147-149
2N-Acetyl-p-toluidine-2-sulfonic acid229.2522.919.786.0>300
3N-Acetyl-4-amino-5-methyl-2-nitrobenzenesulfonic acid274.2527.422.582.1>300
44-Amino-5-methyl-2-nitrobenzenesulfonic acid232.2123.220.287.1>300
5This compound187.2218.715.381.8285 (dec.)

Experimental Workflow Visualization

G cluster_acetylation Step 1: Acetylation cluster_sulfonation Step 2: Sulfonation cluster_nitration Step 3: Nitration cluster_hydrolysis Step 4: Hydrolysis cluster_reduction Step 5: Reduction a1 Dissolve p-toluidine in HCl/H₂O a2 Add Acetic Anhydride a1->a2 a3 Add Sodium Acetate Solution a2->a3 a4 Cool and Precipitate a3->a4 a5 Filter and Dry a4->a5 s1 Dissolve N-Acetyl-p-toluidine in H₂SO₄ a5->s1 s2 Heat s1->s2 s3 Add Fuming H₂SO₄ s2->s3 s4 Heat s3->s4 s5 Pour on Ice and Filter s4->s5 n2 Suspend Sulfonated Product in H₂SO₄ s5->n2 n1 Prepare Nitrating Mixture n3 Add Nitrating Mixture n1->n3 n2->n3 n4 Stir at Room Temperature n3->n4 n5 Pour on Ice and Filter n4->n5 h1 Reflux with Dilute H₂SO₄ n5->h1 h2 Cool and Crystallize h1->h2 h3 Filter h2->h3 r2 Add Nitro Compound Solution h3->r2 r1 Prepare Fe/HCl in H₂O r1->r2 r3 Reflux r2->r3 r4 Make Alkaline with Na₂CO₃ r3->r4 r5 Filter Hot r4->r5 r6 Acidify Filtrate r5->r6 r7 Crystallize, Filter, and Dry r6->r7

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All manipulations involving concentrated acids and fuming sulfuric acid should be performed in a well-ventilated fume hood.

  • The addition of reagents, especially pouring reaction mixtures onto ice, should be done slowly and carefully to control exothermic reactions.

  • Handle p-toluidine and its derivatives with care as they are toxic.

  • Dispose of all chemical waste according to institutional guidelines.

Characterization

The identity and purity of the final product, this compound, and the intermediates should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • IR (KBr, cm⁻¹): Expected peaks around 3400-3200 (N-H stretch), 3000-2850 (C-H stretch), 1620 (N-H bend), 1200-1150 and 1050-1000 (S=O stretch).

  • ¹H NMR (D₂O, δ): Expected signals corresponding to the aromatic protons, the methyl protons, and the amine protons (which may exchange with D₂O).

This detailed protocol provides a comprehensive guide for the successful laboratory-scale synthesis of this compound from p-toluidine. By following these procedures, researchers can obtain the target compound in good yield and purity for further applications in research and development.

References

Handling and safety precautions for 5-Amino-2-methylbenzenesulfonic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 5-Amino-2-methylbenzenesulfonic Acid

Introduction

This compound (CAS No. 118-88-7) is a chemical compound utilized in various laboratory applications.[1] Due to its chemical properties, safe handling and adherence to strict laboratory protocols are imperative to ensure the safety of researchers and the integrity of experiments. These notes provide comprehensive guidance on its use, safety precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazard associated with this chemical is skin irritation (Category 2).[2]

GHS Hazard Summary:

  • Signal Word: Warning[2]

  • Hazard Statement: H315 - Causes skin irritation.[2]

  • Pictogram:

    • alt text

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Physical State Solid, Powder[2]
Color Cream[2]
Melting Point > 200 °C[2]
Boiling Point 374.86 °C (estimated)[2]
Water Solubility 1800 mg/L at 23 °C[2]
Partition Coefficient (log Pow) 0.65 at 23 °C[2]
Density 0.829 g/cm³ at 23 °C[2]
Molecular Formula C₇H₉NO₃S[3]
Molecular Weight 187.216 g/mol [3]

Table 2: Toxicological and Ecotoxicity Data

EndpointSpeciesValueExposure Time
Toxicity to Fish (LC50) Lepomis macrochirus188.018 mg/L96 hours
Toxicity to Daphnia (LC50) Daphnia magna481.637 mg/L48 hours
Toxicity to Algae (NOEC) Pseudokirchneriella subcapitata13.694 mg/L72 hours

Experimental Protocols

Protocol 1: General Laboratory Handling and Use

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]
  • Ensure that an eyewash station and safety shower are readily accessible.[4]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[2]
  • Body Protection: Wear a lab coat. For larger quantities or where there is a risk of significant exposure, wear fire/flame resistant and impervious clothing.[2]
  • Respiratory Protection: If dust formation is likely or if exposure limits are exceeded, use a full-face respirator with a particle filter.[1][2]

3. Handling Procedure:

  • Avoid dust formation when handling the solid powder.[2]
  • Avoid contact with skin and eyes.[2]
  • Wash hands thoroughly after handling the substance.[2][3]
  • Keep the container tightly closed when not in use.[1]
  • Store in a dry, cool, and well-ventilated place.[1]
  • Incompatible materials to avoid include strong bases and oxidizing agents.[1]

4. Waste Disposal:

  • Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[5]
  • Collect waste material in suitable, closed containers labeled for disposal.[2]
  • Do not allow the chemical to enter drains or the environment.[2]

Protocol 2: Accidental Release Measures

This protocol describes the steps to be taken in the event of a spill.

1. Immediate Actions:

  • Evacuate personnel from the immediate spill area.[2]
  • Ensure adequate ventilation.[2]
  • Remove all sources of ignition.[2]

2. Containment and Clean-up:

  • Wear the appropriate PPE as described in Protocol 1.[2]
  • Prevent further leakage or spillage if it is safe to do so.[2]
  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
  • Use spark-proof tools if necessary.[2]

3. Environmental Precautions:

  • Prevent the spilled material from entering drains, sewers, or waterways.[2]

Protocol 3: First-Aid Measures

This protocol details the immediate first-aid procedures following exposure.

1. Inhalation:

  • Move the victim to fresh air.[2]
  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]
  • Seek immediate medical attention.[2]

2. Skin Contact:

  • Immediately take off contaminated clothing.[2]
  • Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]
  • If skin irritation occurs or persists, get medical help.[2]

3. Eye Contact:

  • Rinse cautiously with pure water for at least 15 minutes, also under the eyelids.[1][2]
  • Remove contact lenses, if present and easy to do. Continue rinsing.[5]
  • Seek immediate medical attention.[2]

4. Ingestion:

  • Rinse mouth with water.[2]
  • Do NOT induce vomiting.[2]
  • Never give anything by mouth to an unconscious person.[2]
  • Call a doctor or Poison Control Center immediately.[2]

Visualized Workflows and Protocols

The following diagrams illustrate key workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment prep_1 Review SDS prep_2 Wear Full PPE prep_1->prep_2 prep_3 Prepare Fume Hood prep_2->prep_3 handle_1 Weigh Compound (Avoid Dust) prep_3->handle_1 Start Experiment handle_2 Perform Experiment handle_1->handle_2 clean_1 Decontaminate Work Area handle_2->clean_1 End Experiment clean_2 Segregate Waste clean_1->clean_2 clean_3 Dispose of Waste (per regulations) clean_2->clean_3

Caption: Safe experimental workflow for this compound.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Incident skin_1 Remove Contaminated Clothing start->skin_1 Skin eye_1 Rinse with Water for 15 min start->eye_1 Eye inhale_1 Move to Fresh Air start->inhale_1 Inhalation skin_2 Wash with Soap and Water for 15 min skin_1->skin_2 skin_3 Seek Medical Help if Irritation Persists skin_2->skin_3 eye_2 Remove Contact Lenses (if applicable) eye_1->eye_2 eye_3 Seek Immediate Medical Attention eye_2->eye_3 inhale_2 Provide Oxygen or Artificial Respiration (if needed) inhale_1->inhale_2 inhale_3 Seek Immediate Medical Attention inhale_2->inhale_3

Caption: First-aid response protocol for exposure incidents.

References

Troubleshooting & Optimization

Troubleshooting poor yield in 5-Amino-2-methylbenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Amino-2-methylbenzenesulfonic acid, a crucial intermediate in the dye and pharmaceutical industries.[1]

Troubleshooting Guide: Poor Yield

Low product yield is a frequent challenge in organic synthesis. The following Q&A section addresses specific problems that can lead to diminished yields of this compound.

Q1: My reaction resulted in a low yield of the desired this compound and a significant amount of an isomeric byproduct. What went wrong?

A: The formation of isomeric impurities, particularly 2-Amino-5-methylbenzenesulfonic acid (p-toluidine-3-sulfonic acid), is a common issue in the sulfonation of p-toluidine.[2] The reaction temperature is a critical factor influencing the product distribution. Higher temperatures tend to favor the formation of the undesired isomer.

Troubleshooting Steps:

  • Temperature Control: Carefully monitor and control the reaction temperature. For the sulfonation of p-toluidine with oleum in sulfuric acid, a temperature range of 10-55°C is recommended to favor the formation of the desired this compound.[2]

  • Reaction Monitoring: Use techniques like thin-layer chromatography (TLC) to monitor the progress of the reaction and the formation of byproducts.

Q2: The final product is discolored. What is the likely cause and how can it be prevented?

A: Discoloration can arise from impurities in the starting materials or from side reactions occurring at elevated temperatures. If starting from toluene, impurities such as methylthiophene can polymerize and discolor the product during sulfonation.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of the starting p-toluidine. If synthesizing from toluene, consider a pre-treatment step with cold sulfuric acid to remove highly reactive impurities like methylthiophene.

  • Temperature Management: Avoid excessive temperatures during the reaction and work-up, as this can lead to the formation of colored degradation products.

Q3: I am experiencing difficulty precipitating the product during the work-up. What adjustments can I make?

A: The standard work-up procedure involves pouring the reaction mixture into water to precipitate the product.[2] Incomplete precipitation can lead to significant loss of yield.

Troubleshooting Steps:

  • Sufficient Water Volume: Ensure a sufficient volume of water is used to effectively precipitate the sulfonic acid. The addition of water should create a dilute acid aqueous phase.[2]

  • Cooling: Cooling the water or using an ice/water mixture before adding the reaction mixture can enhance the precipitation of the product.[2]

  • Salting Out: In some cases, the addition of sodium chloride or sodium sulfate can help to salt out the product from the aqueous solution.

Q4: The yield is low even with good temperature control and a clean product. Where else could I be losing product?

A: Product loss can occur during isolation and purification steps.

Troubleshooting Steps:

  • Filtration: Ensure efficient filtration to collect all the precipitated product. Use appropriate filter paper and wash the filter cake with a minimal amount of cold water or a suitable solvent to remove residual acid without dissolving a significant amount of the product.

  • Recrystallization: While recrystallization is effective for purification, it can also lead to product loss. Optimize the recrystallization solvent and conditions to maximize recovery. Recrystallization from alcohol has been reported.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A: The most prevalent method is the direct sulfonation of p-toluidine using a sulfonating agent such as sulfuric acid monohydrate or oleum in sulfuric acid.[1][2]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A: The critical parameters are reaction temperature, the molar ratio of the sulfonating agent to p-toluidine, and reaction time. Lower temperatures generally favor the formation of the desired ortho-sulfonated product over the meta-isomer.[2]

Q3: Are there alternative synthesis routes?

A: Yes, an alternative route involves the sulfonation of p-nitrotoluene, followed by the reduction of the nitro group to an amino group.[2]

Q4: How can the purity of the final product be assessed?

A: Purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound from p-toluidine.

ParameterValueSource
Sulfonating Agent Oleum in Sulfuric Acid[2]
Reactant Ratio (SO₃:p-toluidine) 1-3.0 : 1 (molar ratio)[2]
Reaction Temperature 10-55 °C[2]
Work-up Pouring into water[2]
Reported Yield Up to 94.6% (with sulfuric acid monohydrate at 175-180 °C)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of p-Toluidine

This protocol is based on the reaction of p-toluidine with oleum in sulfuric acid.[2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a thermometer, dissolve p-toluidine in 1.5-10 moles of sulfuric acid per mole of p-toluidine.

  • Sulfonation: While maintaining the temperature between 10°C and 55°C, slowly add SO₃-containing sulfuric acid (oleum) with a free SO₃ content of 60-65% by weight. The amount of oleum should be such that the molar ratio of free SO₃ to p-toluidine is between 1:1 and 3:1.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography to check for the consumption of p-toluidine.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a sufficient amount of water or an ice/water mixture to precipitate the this compound.

  • Isolation: Isolate the precipitated product by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as alcohol.

Visualizations

Synthesis_Pathway p_toluidine p-Toluidine intermediate Reaction Intermediate p_toluidine->intermediate Sulfonation sulfonating_agent H₂SO₄/SO₃ (Oleum) sulfonating_agent->intermediate product 5-Amino-2-methyl- benzenesulfonic acid intermediate->product Desired Product side_product 2-Amino-5-methyl- benzenesulfonic acid intermediate->side_product Side Product (favored at higher temp.)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Poor Yield Observed check_isomer High Isomer Formation? start->check_isomer check_discoloration Product Discolored? check_isomer->check_discoloration No solution_temp Lower Reaction Temperature (10-55°C) check_isomer->solution_temp Yes check_precipitation Poor Precipitation? check_discoloration->check_precipitation No solution_purity Check Starting Material Purity check_discoloration->solution_purity Yes check_isolation Product Loss During Isolation? check_precipitation->check_isolation No solution_workup Adjust Work-up: - More Water/Ice - 'Salting Out' check_precipitation->solution_workup Yes solution_purification Optimize Filtration & Recrystallization check_isolation->solution_purification Yes end Yield Improved check_isolation->end No solution_temp->end solution_purity->end solution_workup->end solution_purification->end

Caption: Troubleshooting workflow for poor yield in this compound synthesis.

References

Technical Support Center: Diazotization of 5-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 5-Amino-2-methylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound?

A1: The reaction should be carried out at a low temperature, typically between 0-5°C.[1] Maintaining this temperature is critical because diazonium salts are often unstable and can decompose at elevated temperatures, leading to the formation of phenolic byproducts and a reduction in the yield of the desired product.[1]

Q2: What is the ideal pH for this diazotization reaction?

A2: A strongly acidic medium is required for the diazotization of aromatic amines.[] This is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid, such as hydrochloric acid.[]

Q3: I am observing a brownish, tar-like substance in my reaction mixture. What could be the cause?

A3: The formation of brown, insoluble, tar-like materials often points to uncontrolled side reactions and decomposition, which can be triggered by high reaction temperatures.[1] It is crucial to maintain a low temperature (0-5°C) and ensure efficient stirring to prevent localized overheating.[1]

Q4: Can the diazonium salt of this compound be isolated and stored?

A4: Generally, diazonium salts are unstable and are used immediately in subsequent reactions, such as azo coupling.[1] They can be explosive if isolated in a dry state.[3] Therefore, in-situ use is highly recommended.[4]

Troubleshooting Guides

Problem 1: Low yield of the desired diazonium salt.

Possible Cause Troubleshooting Step
Decomposition of the diazonium salt Ensure the reaction temperature is strictly maintained between 0-5°C using an ice-salt bath. Use the prepared diazonium salt solution immediately in the next step.[1]
Incomplete diazotization Ensure a slight excess of sodium nitrite and sufficient acid are used.[1] Test for the presence of excess nitrous acid using starch-iodide paper.[5]
Slow reaction rate While maintaining a low temperature, ensure vigorous stirring to promote mixing of the reactants.

Problem 2: Formation of an unexpected precipitate or incorrect color in a subsequent coupling reaction.

Possible Cause Troubleshooting Step
Formation of diazoamino compounds This can occur if some of the this compound remains unreacted and couples with the formed diazonium salt.[6] Ensure complete diazotization by using a slight molar excess of sodium nitrite and adding it slowly to the amine solution.[1]
Formation of phenolic byproducts This is likely due to the decomposition of the diazonium salt at temperatures above 5°C.[1] Strictly control the temperature throughout the reaction and the subsequent coupling step.
Incorrect pH for coupling The optimal pH for the subsequent azo coupling reaction depends on the coupling partner. For phenols, mildly alkaline conditions are typically required, while for anilines, a mildly acidic environment is preferred.[1]

Summary of Potential Side Reactions

Side ProductLikely CausePrevention & Mitigation Strategies
4,4'-Diazoamino-bis(2-methyl-5-sulfobenzoic acid) Reaction of the diazonium salt with unreacted this compound.[6]Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the diazonium salt solution slowly to the coupling component.[1]
2-Methyl-5-sulfophenol Decomposition of the diazonium salt due to elevated temperatures.[1]Strictly maintain a low temperature (0-5°C) throughout the reaction. Use the diazonium salt immediately after its preparation.[1]
Polymeric/Tar-like substances Uncontrolled side reactions and decomposition at high temperatures.[1]Strictly maintain low reaction temperatures and ensure efficient stirring.[1]
Triazenes N-coupling with primary or secondary amines if they are used as coupling agents.[1]Control the pH to favor C-coupling (mildly acidic for anilines). Consider protecting the amine if N-coupling is a significant issue.[1]

Experimental Protocols

Protocol: Diazotization of this compound

This protocol is a general procedure adapted for the diazotization of this compound based on standard laboratory methods for similar aromatic amines.[7][8]

Materials and Reagents:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Solution: In a beaker, create a suspension of one molar equivalent of this compound in distilled water. Add 2.5 to 3 molar equivalents of concentrated hydrochloric acid and stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • Reaction Completion: After the complete addition of sodium nitrite, continue to stir the mixture at 0-5°C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.[4]

  • Verification (Optional): Test for a slight excess of nitrous acid by spotting the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[5]

  • Immediate Use: The resulting diazonium salt solution is now ready for immediate use in a subsequent reaction, such as azo coupling.

Visualizations

Diazotization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Amino-2-methylbenzenesulfonic_acid 5-Amino-2-methyl- benzenesulfonic acid Diazonium_Salt 5-Sulfo-2-methylbenzene- diazonium chloride 5-Amino-2-methylbenzenesulfonic_acid->Diazonium_Salt NaNO2_HCl NaNO₂ + HCl (in situ HNO₂) NaNO2_HCl->Diazonium_Salt Conditions 0-5 °C Conditions->Diazonium_Salt

Caption: Main reaction pathway for the diazotization of this compound.

Side_Reactions cluster_side_products Potential Side Products Diazonium_Salt 5-Sulfo-2-methylbenzene- diazonium chloride Phenol_Byproduct 2-Methyl-5-sulfophenol Diazonium_Salt->Phenol_Byproduct High Temperature (>5 °C) + H₂O Diazoamino_Compound Diazoamino Compound Diazonium_Salt->Diazoamino_Compound Incomplete Diazotization + Unreacted Amine Tar Tar-like Substances Diazonium_Salt->Tar High Temperature Troubleshooting_Workflow Start Low Yield or Unexpected Product Check_Temp Is Temperature 0-5 °C? Start->Check_Temp Check_pH Is pH Strongly Acidic? Check_Temp->Check_pH Yes Adjust_Temp Adjust Cooling Bath & Use Immediately Check_Temp->Adjust_Temp No Check_Nitrite Excess Nitrous Acid Present? Add_Nitrite Add More NaNO₂ Solution Dropwise Check_Nitrite->Add_Nitrite No Review_Protocol Review Protocol & Purity of Reagents Check_Nitrite->Review_Protocol Yes Check_pH->Check_Nitrite Yes Add_Acid Add More Acid Check_pH->Add_Acid No Adjust_Temp->Check_pH Add_Nitrite->Review_Protocol Add_Acid->Check_Nitrite

References

Optimizing pH for the coupling reaction of diazotized 5-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for the coupling reaction of diazotized 5-Amino-2-methylbenzenesulfonic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the coupling reaction of diazotized this compound?

A1: The optimal pH is not a single value but depends entirely on the chemical nature of the coupling partner you are using. The diazonium ion, which is an electrophile, requires an electron-rich aromatic compound to react. The pH must be carefully controlled to ensure the coupling partner is in its most reactive form. For phenolic compounds, a mildly alkaline pH is required, while for aromatic amines, a mildly acidic pH is necessary.[1][2]

Q2: Why is the optimal pH different for phenolic and aromatic amine coupling partners?

A2: The difference in optimal pH is due to the mechanism of electrophilic aromatic substitution for each class of compound:

  • Phenols and Naphthols: In mildly alkaline conditions (pH 9-10), the hydroxyl group of a phenol is deprotonated to form a phenoxide ion.[3][4] This ion is a much stronger activating group than the neutral hydroxyl group, making the aromatic ring significantly more nucleophilic and reactive towards the diazonium cation.[1][3][4]

  • Aromatic Amines: In mildly acidic conditions (pH 4-5), the reaction is optimized for two reasons. First, the conditions are acidic enough to prevent the diazonium ion from preferentially reacting with the nitrogen atom of the amine (N-coupling), which would form an unwanted triazene byproduct.[1][3] Second, the pH is not so acidic that it fully protonates the amino group to form an anilinium ion (-NH3+), which is a strongly deactivating group and would prevent the desired C-coupling on the aromatic ring.[3]

Q3: What is the correct pH for the initial diazotization of this compound?

A3: The diazotization step, where the primary amine is converted to a diazonium salt, requires a strongly acidic medium.[1] This is typically achieved using a mineral acid like hydrochloric acid to generate nitrous acid (HNO₂) in situ from sodium nitrite. The low pH prevents the formation of diazoamino compounds and stabilizes the diazonium salt.[1]

Q4: How does using an incorrect pH during the coupling step affect the reaction?

A4: Using an incorrect pH is a primary cause of low yield and byproduct formation. If the pH is too low for a phenolic coupling partner, the phenol will not be activated to the phenoxide form, and the reaction will be extremely slow or may not occur at all.[4] If the pH is too high (alkaline) for an aromatic amine coupling partner, N-coupling can become a significant side reaction.[3] In highly acidic solutions, the diazonium ion itself can become unstable and decompose, leading to the formation of phenols and releasing nitrogen gas.[4]

Troubleshooting Guide

Q1: My azo dye yield is very low or zero. What are the most likely causes?

A1: Low or non-existent yield is a common problem that can usually be traced to a few critical factors:

  • Temperature Control: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally unstable above 5-10°C.[1] It is crucial to maintain the temperature between 0-5°C throughout the diazotization and subsequent coupling steps to prevent the decomposition of the diazonium salt.[1][5]

  • Incorrect pH: As detailed in the FAQs, the pH for both the diazotization (strongly acidic) and coupling (dependent on the partner) must be strictly controlled.[1]

  • Reagent Purity: Impurities in the starting amine or coupling agent can lead to unwanted side reactions and lower the yield of the desired product.[1]

  • Incomplete Diazotization: Ensure a slight excess of sodium nitrite is used and that the reaction is given sufficient time to complete. The presence of unreacted primary amine can lead to the formation of diazoamino byproducts.[5]

Q2: I've formed an unwanted byproduct. How can I identify and prevent it?

A2: Several common byproducts can form if reaction conditions are not optimized.

  • Phenols: If you observe gas evolution (N₂) and your yield is low, your diazonium salt may have decomposed into a phenol. This is caused by allowing the temperature to rise above 5-10°C. Prevention: Strictly maintain a low temperature (0-5°C) and use the diazonium salt solution immediately after its preparation.[5]

  • Triazenes: These byproducts form from the reaction of the diazonium salt with the amino group of primary or secondary aromatic amines (N-coupling). Prevention: Control the pH to be mildly acidic (pH 4-5) to favor C-coupling on the aromatic ring.[5]

  • Diazoamino Compounds: These can form if the diazonium salt reacts with unreacted this compound. Prevention: Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid. Add the diazonium salt solution slowly to the coupling component to avoid localized high concentrations.[5]

Q3: The color of my final product is different than expected. Why?

A3: The perceived color of an azo compound can vary for several reasons:

  • pH of the Final Solution: Many azo dyes are also pH indicators, and their color can change dramatically depending on the pH of the solution they are in.[1] Ensure the final product is isolated at a consistent, neutral pH unless a specific salt form is desired.

  • Purity: The presence of colored byproducts or unreacted starting materials can significantly alter the color of the crude product. Purification via recrystallization is often necessary.

  • Crystal Polymorphism: The final crystalline structure of the dye can affect its color. Different crystallization conditions (e.g., solvent, temperature) can lead to different polymorphs, each with a unique hue.[1]

Data Presentation: pH Optimization Summary

The efficiency of the azo coupling reaction is highly dependent on the pH, which must be tailored to the coupling agent. The table below summarizes the optimal conditions for different classes of coupling partners.

Coupling Partner ClassTypical Optimal pH RangeRationale
Phenols & Naphthols9 - 10 (Mildly Alkaline)Promotes the formation of the highly reactive phenoxide ion, which is a powerful activating group for electrophilic aromatic substitution.[1][3][4]
Aromatic Amines4 - 5 (Mildly Acidic)Prevents N-coupling (triazene formation) at higher pH and avoids deactivation of the aromatic ring by excessive protonation of the amine at lower pH.[1][2][3]
Active Methylene CompoundsNeutral to Mildly AlkalineThe pH should be sufficient to deprotonate the active methylene group to form a reactive carbanion or enolate, but the optimal value depends on the specific pKa of the compound.

Experimental Protocols & Visualizations

The following diagrams and protocols provide a general framework for the synthesis.

G start Start: this compound diazotization Step 1: Diazotization start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt Conditions: - Strong Acid (e.g., HCl) - NaNO2 Solution - Temperature: 0-5°C coupling Step 2: Azo Coupling diazonium_salt->coupling product Final Azo Product coupling->product Conditions: - Add Coupling Partner - Temperature: 0-10°C - Crucial pH Control

Caption: General workflow for the two-stage synthesis of an azo dye.

G start Choose Coupling Partner decision What is the Partner Type? start->decision phenol Phenol / Naphthol decision->phenol Phenolic amine Aromatic Amine decision->amine Amine set_alkaline Set pH to 9-10 (Mildly Alkaline) phenol->set_alkaline set_acidic Set pH to 4-5 (Mildly Acidic) amine->set_acidic reason_alkaline Rationale: Activates to highly reactive phenoxide ion. set_alkaline->reason_alkaline reason_acidic Rationale: Prevents N-coupling side reaction. set_acidic->reason_acidic

Caption: Logic for selecting the correct pH based on the coupling partner.

Protocol 1: Diazotization of this compound
  • Materials:

    • This compound (0.1 mol)

    • Concentrated Hydrochloric Acid (HCl) (0.25 mol)

    • Sodium Nitrite (NaNO₂) (0.105 mol)

    • Distilled Water

    • Ice

    • Starch-iodide paper

  • Procedure:

    • In a 500 mL beaker, create a slurry of this compound in 150 mL of distilled water.

    • Slowly add the concentrated HCl while stirring. Gentle warming may be required to fully dissolve the amine.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous mechanical or magnetic stirring.

    • In a separate beaker, dissolve the sodium nitrite in 50 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid. Crucially, maintain the temperature below 5°C throughout the addition.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

    • Confirm the presence of a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper, which should turn blue/black.

    • The resulting cold solution contains the diazonium salt and should be used immediately in the coupling step.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
  • Procedure:

    • In a separate 1 L beaker, dissolve 0.1 mol of the phenolic coupling partner (e.g., 2-Naphthol) in 200 mL of a 10% sodium hydroxide (NaOH) solution.

    • Cool this alkaline phenol solution to 0-5°C in an ice bath with vigorous stirring. The pH of this solution should be >9.

    • Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold alkaline phenol solution.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction is complete.

    • Isolate the crude dye by vacuum filtration using a Buchner funnel. Wash the filter cake with a cold saturated sodium chloride solution and then with small portions of ice-cold water.

    • Purify the crude dye by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

References

Identification and removal of impurities from 5-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methylbenzenesulfonic acid. The following sections detail the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities are typically related to the synthetic route. When synthesized by the sulfonation of p-toluidine (4-methylaniline), the primary impurities include:

  • Isomeric Impurity: 2-Amino-5-methylbenzenesulfonic acid (p-toluidine-3-sulfonic acid) is the most significant process-related impurity.[1]

  • Unreacted Starting Material: Residual p-toluidine may be present.

  • Inorganic Impurities: Sulfuric acid from the sulfonation reaction is a common inorganic impurity.

Q2: How can I get a preliminary assessment of the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) provides a quick and effective preliminary purity assessment. A suitable mobile phase, such as a mixture of ethyl acetate and methanol with a small amount of acetic acid, can help separate the main compound from less polar impurities like residual p-toluidine and potentially from the more polar isomeric impurity.

Q3: My sample of this compound has a persistent color. What is the likely cause and how can I remove it?

A3: A persistent color, often yellowish or brownish, can be due to oxidized byproducts or residual starting materials. Treatment with activated carbon during the recrystallization process is an effective method for removing colored impurities.

Q4: What is the most effective method for removing the isomeric impurity, 2-Amino-5-methylbenzenesulfonic acid?

A4: Recrystallization from water is a highly effective method for removing the 2-Amino-5-methylbenzenesulfonic acid isomer.[1] this compound is less soluble in acidic aqueous solutions than its isomer, which allows for its selective precipitation.[1]

Troubleshooting Guides

Problem 1: Poor separation between this compound and its isomer in HPLC analysis.
  • Possible Cause: The HPLC method is not optimized for the separation of these structurally similar isomers.

  • Troubleshooting & Optimization:

    • Column Selection: Use a high-resolution reverse-phase column, such as a C18 or a specialized column like Newcrom R1.[2]

    • Mobile Phase pH: The pH of the mobile phase is critical. The addition of an acid like phosphoric acid or formic acid is necessary.[2] Experiment with small adjustments to the pH to maximize the difference in retention times between the isomers.

    • Organic Modifier Gradient: A shallow gradient of acetonitrile in water is likely to provide the best resolution.

    • Temperature: Optimize the column temperature. Sometimes, a lower temperature can enhance the separation of isomers.

Problem 2: Low yield after recrystallization from water.
  • Possible Cause 1: Using an excessive amount of water for dissolution.

  • Solution: Use the minimum amount of hot water required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

  • Possible Cause 2: Cooling the solution too quickly.

  • Solution: Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Possible Cause 3: The product is significantly soluble in cold water.

  • Solution: Minimize the amount of cold water used to wash the crystals after filtration. Ensure the wash water is ice-cold.

Problem 3: Residual p-toluidine detected in the final product.
  • Possible Cause: The purification method did not effectively remove the less polar starting material.

  • Solution 1: Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The basic p-toluidine will be protonated and move into the aqueous layer, while the zwitterionic this compound will remain in the organic layer or precipitate.

  • Solution 2: Recrystallization Solvent System: If p-toluidine is the primary impurity, a mixed solvent system for recrystallization might be more effective than water alone. Experiment with water/ethanol or water/isopropanol mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for the separation and quantification of this compound and its primary isomeric impurity, 2-Amino-5-methylbenzenesulfonic acid.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) or Newcrom R1[2]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile.
Recrystallization from Water for Isomer Removal

This protocol is effective for removing the more soluble 2-Amino-5-methylbenzenesulfonic acid isomer.

  • Dissolution: In a flask, add the crude this compound. For every gram of crude material, start by adding 10-15 mL of deionized water. Heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Data Presentation

The following table summarizes the expected outcomes of the purification procedures. The values are illustrative and can vary based on the initial purity of the crude product.

Purification MethodPurity of this compound (Before)Purity of this compound (After)Major Impurity Removed
Recrystallization from Water95%>99%2-Amino-5-methylbenzenesulfonic acid
Acid-Base Extraction97%>99.5%p-toluidine

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification p_toluidine p-Toluidine sulfonation Sulfonation with H2SO4/Oleum p_toluidine->sulfonation crude_product Crude 5-Amino-2-methyl- benzenesulfonic acid sulfonation->crude_product hplc_analysis HPLC Analysis crude_product->hplc_analysis Purity Check recrystallization Recrystallization from Water hplc_analysis->recrystallization Isomeric Impurity Detected acid_base_extraction Acid-Base Extraction hplc_analysis->acid_base_extraction p-Toluidine Detected pure_product Pure Product (>99%) recrystallization->pure_product acid_base_extraction->pure_product pure_product->hplc_analysis Final Purity Check

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_identification Identification Methods cluster_removal Removal Methods isomer Isomer: 2-Amino-5-methyl- benzenesulfonic acid hplc HPLC isomer->hplc Identified by starting_material Starting Material: p-Toluidine starting_material->hplc Identified by tlc TLC starting_material->tlc Identified by inorganic Inorganic: Sulfuric Acid recrystallization_water Recrystallization (Water) hplc->recrystallization_water Informs acid_base Acid-Base Extraction hplc->acid_base Informs recrystallization_water->isomer Removes acid_base->starting_material Removes water_wash Water Wash water_wash->inorganic Removes

Caption: Logical relationships between impurities, identification methods, and removal techniques.

References

Technical Support Center: Degradation and Stability of 5-Amino-2-methylbenzenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methylbenzenesulfonic acid solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound solutions?

A1: The stability of this compound solutions is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents. As an aromatic amine, the amino group is susceptible to oxidation, which can be accelerated by these factors. The sulfonic acid group is generally more stable, but the overall stability of the molecule in solution is dictated by the reactivity of the aromatic ring and the amino substituent.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound solutions, it is recommended to store them in a cool, dark place. The solid form of this compound is hygroscopic and sensitive to moisture, so it should be stored under an inert atmosphere in a tightly sealed container in a dry and well-ventilated area[1]. For solutions, protection from light is crucial to prevent photodegradation. The use of amber glass vials or containers wrapped in aluminum foil is advised. For long-term storage, refrigeration (2-8 °C) is recommended to minimize thermal degradation.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the chemical structure (an aromatic amine with a sulfonic acid group), the following degradation pathways are likely:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored byproducts such as nitroso and nitro compounds, as well as polymeric materials. This process can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.

  • Photodegradation: Exposure to UV light can provide the energy to initiate photochemical reactions, leading to the cleavage of bonds or the formation of radical species that can then participate in further degradation reactions.

  • Hydrolysis: While the sulfonic acid and amino groups on the benzene ring are generally stable to hydrolysis under neutral conditions, extreme pH and high temperatures could potentially lead to cleavage of the carbon-sulfur bond.

  • Polymerization: Oxidative processes can lead to the formation of reactive intermediates that can polymerize, resulting in discoloration and potential precipitation.

Below is a conceptual diagram illustrating potential degradation initiation points.

Potential Degradation Pathways cluster_stressors Stress Factors cluster_compound This compound cluster_degradation Degradation Mechanisms Light Light Photolysis Photolysis Light->Photolysis Heat Heat Oxidation Oxidation Heat->Oxidation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Oxidation Extreme_pH Extreme_pH Hydrolysis Hydrolysis Extreme_pH->Hydrolysis Molecule 5-Amino-2-methyl- benzenesulfonic acid Molecule->Oxidation Molecule->Photolysis Molecule->Hydrolysis Polymerization Polymerization Oxidation->Polymerization

Potential Degradation Pathways

Troubleshooting Guides

Issue 1: Discoloration of the Solution (Yellowing or Browning)

Question: My solution of this compound, which was initially colorless, has turned yellow/brown. What is the cause and how can I prevent it?

Answer:

Potential Causes:

  • Oxidation: The most common cause of discoloration in solutions of aromatic amines is oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions. This oxidation process can form colored impurities, such as nitroso or nitro compounds, and can also lead to the formation of colored polymers.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions that result in the formation of colored degradation products.

Troubleshooting Steps and Preventative Measures:

  • Protect from Light: Immediately upon preparation, and during storage, protect the solution from light. Use amber-colored glassware or wrap the container with aluminum foil.

  • Use High-Purity Solvents: Ensure that the solvents used to prepare the solution are of high purity and are de-gassed to remove dissolved oxygen.

  • Control Headspace: When storing solutions, minimize the headspace in the container to reduce the amount of oxygen available for oxidation. Purging the headspace with an inert gas like nitrogen or argon can also be beneficial.

  • Control Temperature: Store the solution at a reduced temperature (e.g., 2-8 °C) to slow down the rate of degradation reactions.

  • Check for Contaminants: Ensure that there are no trace metal ion contaminants in your solvent or glassware, as these can catalyze oxidation reactions.

Issue 2: Precipitation in the Solution

Question: A precipitate has formed in my this compound solution upon standing. What could be the reason?

Answer:

Potential Causes:

  • Solubility Issues: this compound has a finite solubility in aqueous solutions. Changes in temperature can affect its solubility, potentially leading to precipitation if the solution becomes supersaturated upon cooling.

  • pH Changes: The solubility of this compound is pH-dependent due to its amphoteric nature (containing both an acidic sulfonic acid group and a basic amino group). A shift in the pH of the solution could lead to the formation of a less soluble species.

  • Formation of Insoluble Degradation Products: Degradation, particularly through oxidative polymerization, can lead to the formation of larger, less soluble molecules that precipitate out of solution.

Troubleshooting Steps and Preventative Measures:

  • Verify Solubility: Ensure that the concentration of your solution is below the saturation point at the intended storage and use temperatures.

  • Buffer the Solution: If the application allows, using a buffer system can help maintain a stable pH and prevent precipitation due to pH fluctuations.

  • Prevent Degradation: Follow the preventative measures for discoloration (Issue 1), as preventing degradation will also prevent the formation of insoluble degradation products.

  • Filtration: If a precipitate has already formed and you need to use the solution, it may be possible to filter it. However, it is crucial to first determine if the precipitate is the parent compound or a degradation product. Analysis of the supernatant by a stability-indicating method (see Experimental Protocols) is recommended to confirm the concentration of the active ingredient.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Stability of Aromatic Amines/Sulfonamides

Stress ConditionTypical ParametersExpected Stability of this compoundPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °C, 2-24 hoursGenerally stable, degradation may occur under harsh conditions.Cleavage of the C-S bond to form 4-aminotoluene and sulfuric acid (unlikely under mild conditions).
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80 °C, 2-24 hoursGenerally stable, degradation may occur under harsh conditions.Similar to acid hydrolysis, but less likely.
Oxidation 3-30% H₂O₂, Room Temperature, 2-24 hoursSusceptible to degradation.Oxidized species (e.g., nitroso, nitro derivatives), hydroxylated products, and polymers.
Thermal Degradation 60-80 °C, 24-72 hoursModerately stable, degradation rate increases with temperature.Oxidative and polymerization products.
Photodegradation Exposure to UV light (e.g., 254 nm) or ICH-compliant light sourceSusceptible to degradation.Complex mixture of photoproducts, often colored.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general method for the analysis of this compound and the detection of potential degradation products. Method optimization may be required for specific applications and equipment.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute any less polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

HPLC Analysis Workflow Sample_Preparation Sample Preparation (Dilution) HPLC_Injection HPLC Injection Sample_Preparation->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (254 nm, 280 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Impurity Profiling) Detection->Data_Analysis

HPLC Analysis Workflow
Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80 °C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80 °C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis: After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze using the stability-indicating HPLC-UV method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Forced Degradation Workflow Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Apply_Stress Analyze_Samples Analyze by Stability-Indicating HPLC Method Apply_Stress->Analyze_Samples Compare_Results Compare with Unstressed Control Analyze_Samples->Compare_Results Identify_Degradants Identify Degradation Products Compare_Results->Identify_Degradants End End Identify_Degradants->End

Forced Degradation Workflow

References

Technical Support Center: Purifying 5-Amino-2-methylbenzenesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Amino-2-methylbenzenesulfonic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and step-by-step solutions.

Problem Potential Cause(s) Suggested Solution(s)
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is inappropriate for this compound.3. The solvent is not hot enough.1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess.2. Water is the most common and effective solvent. Ensure you are using an appropriate solvent system (see data table below).3. Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.2. The cooling process is too rapid.3. The compound has "oiled out" instead of crystallizing.1. Reheat the solution to evaporate some of the solvent and then allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. If that fails, redissolve the oil by heating, add a small amount of a co-solvent (like ethanol), and cool slowly.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (unlikely for this specific compound).2. The presence of significant impurities that depress the melting point.3. The solution is cooling too quickly.1. This is a rare issue for this compound but can be addressed by choosing a lower-boiling point solvent or solvent mixture.2. Consider a preliminary purification step if the starting material is highly impure.3. Allow the flask to cool slowly on a benchtop before transferring to an ice bath. Using a Dewar flask with warm water for very slow cooling can also be effective.
Crystals are very fine or powder-like. 1. The solution was cooled too rapidly, leading to rapid precipitation instead of crystal growth.2. Excessive agitation during the cooling phase.1. Ensure a slow cooling process. Insulate the flask to slow down heat loss.2. Avoid disturbing the solution as it cools to allow for the formation of larger, more ordered crystals.
The recovered yield is very low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The solution was not cooled sufficiently to maximize crystal formation.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals.2. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtration.3. Use a pre-heated funnel and filter paper for hot filtration to prevent the product from crystallizing out at this stage.
The purified product is still colored or appears impure. 1. The impurity is co-crystallizing with the product.2. Colored impurities were not effectively removed.3. The crystals were not washed properly after filtration.1. A different solvent system may be required to exclude the impurity. Consider a multi-solvent recrystallization.2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.3. After filtration, wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most commonly used and effective solvent for the recrystallization of this compound due to the compound's high solubility in hot water and lower solubility in cold water. Ethanol or ethanol-water mixtures can also be used.[1][2] For a related compound, 5,5'-methylenebis(2-aminobenzenesulfonic acid), recrystallization from alcohol has been reported.

Q2: My this compound is slightly colored. How can I decolorize it during recrystallization?

A2: To remove colored impurities, add a small amount of activated charcoal to the hot, dissolved solution. Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: How can I improve the crystal size of my purified product?

A3: To obtain larger crystals, ensure a slow cooling process. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.

Q4: What should I do if my compound precipitates out during the hot filtration step?

A4: This indicates that the solution is cooling too quickly during filtration. To prevent this, use a pre-heated filter funnel and receiving flask. You can also add a small amount of extra hot solvent to the solution just before filtration to ensure the compound remains dissolved.

Q5: Is it possible to recover more product from the filtrate (mother liquor)?

A5: Yes, the filtrate is saturated with the dissolved product at the cold temperature. You can concentrate the mother liquor by evaporation to reduce the solvent volume and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

Solvent Suitability for Recrystallization
SolventSolubility (Hot)Solubility (Cold)Comments
WaterHighLowThe recommended and most effective solvent for single-solvent recrystallization.[2]
EthanolSolubleSparingly SolubleCan be used as a single solvent or in a mixed system with water. Slow evaporation from an ethanol solution has been used to obtain crystals of a similar compound.[3]
MethanolSolubleSparingly SolubleSimilar to ethanol, can be used in a mixed-solvent system with water.
AcetoneSparingly SolublePoorly SolubleGenerally not a suitable primary solvent due to lower dissolving power for this polar compound.
Water/Ethanol MixturesVariableVariableAllows for fine-tuning of solubility. The solubility of similar amino sulfonic acids decreases as the proportion of ethanol increases.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is based on the principle of the compound's high solubility in hot water and lower solubility in cold water.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid has not fully dissolved, add small portions of hot water until a clear, saturated solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filter funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a completely dry product, use a vacuum desiccator.

Mandatory Visualization

Recrystallization Workflow

Recrystallization_Workflow A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Hot Saturated Solution B->C D Hot Filtration (remove insoluble impurities) C->D E Clear Hot Filtrate D->E F Slow Cooling (Crystallization) E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Pure Crystals H->I Collect J Mother Liquor (contains impurities) H->J Separate

References

Technical Support Center: Sulfonation of 4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sulfonation of 4-methylaniline (p-toluidine).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the sulfonation of 4-methylaniline?

The sulfonation of 4-methylaniline primarily yields 5-amino-2-methylbenzenesulfonic acid (also known as p-toluidine-2-sulfonic acid). However, the formation of isomeric byproducts is common, with the most significant being 2-amino-5-methylbenzenesulfonic acid (p-toluidine-3-sulfonic acid).[1] Under certain conditions, minor amounts of the meta-isomer can also be formed.[2]

Q2: Why am I getting a mixture of isomers instead of a single product?

The formation of isomeric products is a known challenge in the sulfonation of substituted anilines. The amino group is an ortho-, para-director; however, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion, which is a meta-director. The final product distribution is a result of a complex interplay between the directing effects of the amino and methyl groups, the reaction conditions, and the reversibility of the sulfonation reaction.[3]

Q3: My final product has a dark color. What is the cause and how can I prevent it?

The appearance of color, often ranging from yellow to dark brown, is typically due to the formation of oxidized byproducts. At the elevated temperatures often used for sulfonation, aniline derivatives are susceptible to oxidation, which can lead to the formation of quinone-imine type dyes. To minimize color formation, it is crucial to control the reaction temperature and atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen) can help reduce oxidative side reactions.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound and high proportion of the 2-amino-5-methylbenzenesulfonic acid byproduct.

  • Cause: Reaction temperature is a critical factor influencing the isomeric ratio. Higher temperatures tend to favor the formation of the thermodynamically more stable 2-amino-5-methylbenzenesulfonic acid.[1]

  • Solution: Maintain a lower reaction temperature, ideally between 10-55°C, during the addition of the sulfonating agent.[1] Careful control of the exothermic reaction by slow addition and efficient cooling is essential.

Issue 2: Formation of sulfone byproducts.

  • Cause: The use of very strong sulfonating agents, such as high-concentration oleum or sulfur trioxide, can lead to the formation of sulfone byproducts through intermolecular condensation.

  • Solution: Use a milder sulfonating agent or a lower concentration of oleum. The molar ratio of the sulfonating agent to 4-methylaniline should also be carefully controlled.

Issue 3: Presence of dehydrothio-p-toluidine sulfonic acid in the product.

  • Cause: This byproduct can arise if the 4-methylaniline starting material contains sulfur impurities or if elemental sulfur is inadvertently introduced into the reaction. The fusion of p-toluidine with sulfur at high temperatures produces dehydrothio-p-toluidine, which is then sulfonated.

  • Solution: Ensure the purity of the 4-methylaniline starting material. Use equipment that is free from sulfur-containing residues.

Data Presentation

The following table summarizes the effect of reaction temperature on the isomeric product distribution in the sulfonation of 4-methylaniline with 20% oleum.

Reaction Temperature (°C)Yield of this compound (%)Yield of 2-amino-5-methylbenzenesulfonic acid (%)Reference
207426[1]

Experimental Protocols

Protocol for the Preparation of this compound

This protocol is adapted from a patented procedure designed to maximize the yield of the desired isomer.[1]

  • Preparation of the 4-methylaniline solution: In a suitable reaction vessel equipped with a stirrer and cooling system, dissolve 1 mole of 4-methylaniline in 4 to 6 moles of 98% sulfuric acid. Maintain the temperature at or below 30°C during the dissolution.

  • Sulfonation: Cool the solution to 10-20°C. Slowly add 1.1 to 1.5 moles of 20-30% oleum (fuming sulfuric acid) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature between 10°C and 55°C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice or into cold water. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove any remaining acid.

  • Purification: The crude product can be purified by recrystallization from hot water.

Mandatory Visualization

Sulfonation_Byproducts cluster_main Sulfonation of 4-Methylaniline cluster_products Reaction Products cluster_conditions Reaction Conditions 4-Methylaniline 4-Methylaniline H2SO4/SO3 H2SO4/SO3 Intermediate Anilinium Intermediate 4-Methylaniline->Intermediate Sulfonating Agent Desired_Product 5-Amino-2-methyl- benzenesulfonic acid Intermediate->Desired_Product Kinetic Control Isomeric_Byproduct 2-Amino-5-methyl- benzenesulfonic acid Intermediate->Isomeric_Byproduct Thermodynamic Control Low_Temp Low Temperature (e.g., 20°C) Low_Temp->Desired_Product Favors High_Temp High Temperature High_Temp->Isomeric_Byproduct Favors

Caption: Reaction pathways in the sulfonation of 4-methylaniline.

References

Preventing the decomposition of 5-Amino-2-methylbenzenesulfonic acid diazonium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Amino-2-methylbenzenesulfonic acid diazonium salt during their experiments.

Troubleshooting Guides

Issue: Rapid decomposition of the diazonium salt solution, observed as gas evolution (N₂) and color change.

Possible Cause Troubleshooting Step
Elevated Temperature Immediately cool the reaction vessel in an ice bath. Maintain the temperature strictly between 0-5°C throughout the synthesis and subsequent use.[1][2][3][4][5]
Presence of Light Shield the reaction vessel from light by wrapping it in aluminum foil or using an amber-colored flask.[1] Direct sunlight can promote decomposition.[6]
Incorrect pH (basic conditions) Ensure the solution is acidic. An excess of mineral acid (like HCl) is typically used during diazotization.[6] Check the pH with Congo red paper.
Contamination with Transition Metals Use high-purity reagents and thoroughly clean glassware to avoid contamination with transition metal impurities (e.g., Cu, Sn) which can catalyze decomposition.[6]
Excess Nitrous Acid After diazotization is complete, any excess nitrous acid should be neutralized. This can be tested for using starch-iodide paper and quenched by the careful addition of a small amount of the starting amine or urea.[5][7]

Issue: Low yield of the desired product in a subsequent reaction (e.g., Sandmeyer, azo coupling).

Possible Cause Troubleshooting Step
Premature Decomposition Prepare the diazonium salt in situ and use it immediately in the next reaction step.[2] Avoid storing the diazonium salt solution.
Inefficient Diazotization Ensure a stoichiometric amount of sodium nitrite is used.[5] The order of reagent addition is critical; typically, the amine is dissolved in acid first, followed by the slow addition of the nitrite solution.[5]
Side Reactions At higher temperatures, the diazonium salt can react with water to form a phenol, reducing the yield of the intended product.[2][4] Maintaining low temperatures is crucial.

Issue: Isolation of the solid diazonium salt leads to an unexpected energetic event (explosion).

Possible Cause Troubleshooting Step
Inherent Instability of Solid Diazonium Salts Avoid isolating the diazonium salt in its solid, dry form, as many are shock-sensitive and can decompose violently.[1][5][6][8] If isolation is absolutely necessary, it should be done on a very small scale (recommended no more than 0.75 mmol).[6]
Friction or Shock Do not scratch or grind the dried solid diazonium salt, especially with a metal spatula.[6] Handle with extreme care.
Unstable Counter-ion If isolation is required, consider converting the diazonium salt to a more stable form, such as a tetrafluoroborate salt, which is less prone to explosive decomposition.[1][2][9]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain a low temperature during the synthesis and handling of this compound diazonium salt?

A1: Aryl diazonium salts are thermally unstable. At temperatures above 5°C, they readily decompose, losing nitrogen gas (N₂) to form highly reactive aryl cations. This decomposition not only reduces the yield of your desired product but can also lead to the formation of unwanted byproducts, such as phenols, if water is present.[2][4] In industrial settings, failure to control temperature can lead to thermal runaway and potential explosions.[3]

Q2: Can I store the this compound diazonium salt solution for later use?

A2: It is strongly recommended to prepare the diazonium salt in situ and use it immediately.[2] Even in solution at low temperatures, the salt will gradually decompose. Storing the solution, even for a short period, will result in a decreased concentration of the active diazonium salt and lower yields in subsequent reactions.

Q3: Is it safe to isolate the solid this compound diazonium salt?

A3: Isolating diazonium salts in their solid, dry state is extremely hazardous and should be avoided.[5][8] Many solid diazonium salts are explosive and sensitive to heat, friction, and shock.[1][6] If a solid must be handled, it should be converted to a more stable form, such as the tetrafluoroborate salt, and handled in very small quantities with appropriate safety precautions.[6][9]

Q4: How does the choice of acid and counter-ion affect the stability of the diazonium salt?

A4: The stability of the diazonium salt is influenced by the counter-ion (X⁻). Generally, larger, less nucleophilic counter-ions provide greater stability.[1] For example, diazonium tetrafluoroborates (BF₄⁻) are significantly more stable than diazonium chlorides (Cl⁻) and can sometimes be isolated.[1][2] The acid used in the diazotization (e.g., HCl, H₂SO₄, HBF₄) provides the corresponding counter-ion.

Q5: What are the visible signs of decomposition?

A5: The primary visible sign of decomposition is the evolution of nitrogen gas from the solution. You may also observe a color change in the reaction mixture. The formation of phenolic byproducts can sometimes lead to the formation of colored impurities.

Data Presentation

Table 1: Factors Influencing the Stability of Aryl Diazonium Salts

ParameterCondition for Higher StabilityReason
Temperature Low (0-5°C)Prevents thermal decomposition and loss of N₂ gas.[1][3][4]
Counter-ion (X⁻) Large, non-nucleophilic (e.g., BF₄⁻, TsO⁻)Reduces the tendency for nucleophilic attack on the diazonium group.[1][9]
Physical State In solutionSolid, dry diazonium salts are often shock-sensitive and explosive.[5][8]
Light Exposure DarknessPrevents photolytic decomposition.[1][6]
pH AcidicSuppresses decomposition pathways that are favored under basic conditions.[6]
Impurities Absence of transition metalsTransition metals can catalyze decomposition reactions.[6]

Experimental Protocols

Protocol: In Situ Preparation of this compound diazonium salt

This protocol is a representative procedure for the diazotization of an aromatic amine and should be adapted and optimized for specific experimental needs.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve a specific molar amount of this compound in distilled water and an excess of concentrated hydrochloric acid (typically 2.5-3 molar equivalents).

  • Stir the mixture until the amine is fully dissolved, maintaining the temperature between 0°C and 5°C.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution. The addition rate must be slow enough to ensure the temperature does not rise above 5°C.[5]

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15-30 minutes.

  • Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue/violet. If not, a small amount of additional NaNO₂ solution may be needed.

  • (Optional but recommended) Quench any significant excess of nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative or only faintly positive.

  • The resulting cold solution of this compound diazonium salt is now ready for immediate use in the subsequent reaction. Do not attempt to isolate the salt from this solution.

Visualizations

Diazotization_Workflow Workflow for Diazotization cluster_reaction Reaction (Maintain 0-5°C) cluster_product Product Handling A Dissolve this compound in excess HCl C Slowly add NaNO₂ solution to amine solution A->C B Prepare cold aqueous solution of NaNO₂ B->C D Stir for 15-30 min C->D E Test for excess HNO₂ (Starch-Iodide Paper) D->E F Diazonium Salt Solution (Keep Cold) E->F Positive Test G Use Immediately in Next Step F->G

Caption: A typical workflow for the in situ preparation of diazonium salts.

Decomposition_Pathways Decomposition Pathways of Diazonium Salt cluster_causes Decomposition Triggers Start Aryl Diazonium Salt (Ar-N₂⁺) Decomposition Decomposition Start->Decomposition Heat Heat (>5°C) Heat->Decomposition Light UV Light Light->Decomposition Metals Metal Ions (e.g., Cu⁺) Metals->Decomposition Shock Shock/Friction (Solid State) Shock->Decomposition Products Products: Aryl Cation/Radical + N₂ Gas Decomposition->Products

Caption: Factors that can trigger the decomposition of aryl diazonium salts.

Troubleshooting_Logic Troubleshooting Logic for Decomposition Start Observe Gas Evolution or Low Yield Q_Temp Is Temperature > 5°C? Start->Q_Temp A_Temp Action: Immediately Cool Reaction Mixture Q_Temp->A_Temp Yes Q_Light Is Reaction Exposed to Light? Q_Temp->Q_Light No A_Light Action: Shield from Light Q_Light->A_Light Yes Q_pH Is Solution pH Neutral/Basic? Q_Light->Q_pH No A_pH Action: Ensure Excess Acid Q_pH->A_pH Yes Q_Storage Was the Salt Stored Before Use? Q_pH->Q_Storage No A_Storage Action: Use Immediately After Preparation Q_Storage->A_Storage Yes

Caption: A logical flow for troubleshooting unexpected diazonium salt decomposition.

References

Improving the solubility of 5-Amino-2-methylbenzenesulfonic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 5-Amino-2-methylbenzenesulfonic acid (CAS 118-88-7) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a zwitterionic compound, containing both an acidic sulfonic acid group and a basic amino group. Its solubility is highly dependent on the solvent and pH. It is considered highly soluble in water, with a reported solubility of 56 g/L at 20°C.[1][2] However, its solubility in organic solvents is generally limited. It is described as slightly soluble in aqueous acids and bases, often requiring heating or sonication to improve dissolution.[3] A related compound, 5-Amino-2-methylbenzenesulfonamide, is reported to be slightly soluble in DMSO and methanol.

Q2: Why is this compound poorly soluble in many organic solvents?

A2: The poor solubility in many organic solvents stems from the high polarity of the sulfonic acid and amino functional groups. These groups can form strong intermolecular hydrogen bonds and exist in a salt-like state, which is more favorably solvated by polar protic solvents like water than by less polar organic solvents.

Q3: How can I improve the solubility of this compound for a reaction in an aqueous medium?

A3: Adjusting the pH is the most effective method. By adding a base, such as sodium hydroxide (NaOH), you can deprotonate the sulfonic acid group to form the highly soluble sodium sulfonate salt. This is a common strategy for reactions conducted in water.

Q4: What strategies can be used to dissolve this compound in organic solvents?

A4: To dissolve this compound in organic solvents, you can try the following approaches:

  • Co-solvents: Use a mixture of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a less polar solvent. DMF is a common and effective solvent for reactions involving anilines.[4]

  • Salt Formation: Convert the sulfonic acid to its salt form (e.g., sodium salt) before dissolving it in a polar organic solvent.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., water and an organic solvent), a phase-transfer catalyst can be used to transport the deprotonated sulfonate from the aqueous phase to the organic phase where the reaction occurs.

Troubleshooting Guides

Issue 1: The compound will not dissolve in water at the desired concentration.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient pH adjustment Add a stoichiometric amount of an aqueous base (e.g., 1M NaOH) dropwise while stirring. Monitor the pH to ensure complete salt formation.The compound should dissolve as it converts to its more soluble salt form.
Low Temperature Gently warm the mixture while stirring.Increased temperature often enhances solubility.
Slow dissolution rate Use sonication to aid in the dissolution process.The mechanical energy from sonication can break up solid particles and accelerate dissolution.
Concentration exceeds solubility limit Even as a salt, there is a solubility limit. If the above steps do not work, you may need to reduce the concentration or increase the solvent volume.A clear solution will be obtained at a lower concentration.
Issue 2: The compound precipitates out of the organic reaction mixture.
Potential Cause Troubleshooting Step Expected Outcome
Poor solvent choice Switch to a more polar aprotic solvent like DMF or DMSO, or use them as co-solvents.The compound may have better solubility in a more suitable solvent system.
Salt precipitation If you are using the salt form, the salt may not be soluble in the chosen organic solvent.Consider using a phase-transfer catalyst to keep the ion pair in the organic phase.
Reaction temperature change If the reaction is cooled, the compound may precipitate.Maintain a constant reaction temperature or choose a solvent system where the compound remains soluble at lower temperatures.
Reaction byproducts altering solvent polarity Analyze the reaction mixture to identify byproducts that may be changing the overall polarity of the solvent.A change in the solvent system or reaction conditions may be necessary.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its related amide. Note that quantitative data in organic solvents is limited in the literature.

Solvent Temperature Solubility Notes
Water20°C56 g/LHighly soluble.[1][2]
Aqueous AcidAmbientSlightly SolubleHeating and sonication can improve solubility.[3]
Aqueous BaseAmbientSlightly SolubleForms a salt; heating and sonication can improve solubility.[3]
MethanolAmbientSlightly SolubleData for the related 5-Amino-2-methylbenzenesulfonamide.
DMSOAmbientSlightly SolubleData for the related 5-Amino-2-methylbenzenesulfonamide.

Experimental Protocols

Protocol 1: Dissolving this compound in Aqueous Base

Objective: To prepare a solution of the sodium salt of this compound for an aqueous reaction.

Materials:

  • This compound

  • 1M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of this compound and add it to a reaction vessel.

  • Add a portion of the deionized water.

  • While stirring, slowly add one molar equivalent of 1M NaOH solution.

  • Continue stirring and add the remaining deionized water to reach the final desired concentration.

  • If the solid has not fully dissolved, gently warm the mixture.

  • Check the pH to ensure it is neutral to slightly basic, indicating complete salt formation.

Protocol 2: Using a Co-solvent System for an Organic Reaction

Objective: To perform a reaction with this compound in an organic solvent using a co-solvent.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • The primary organic reaction solvent (e.g., Toluene)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To the reaction vessel, add the this compound.

  • Add a minimal amount of DMF sufficient to form a slurry or a concentrated solution upon gentle warming.

  • Slowly add the primary organic solvent to the mixture while stirring.

  • Proceed with the addition of other reagents and the reaction at the desired temperature. The amount of DMF should be optimized to ensure solubility without negatively impacting the reaction.

Visualizations

experimental_workflow start Start: Undissolved This compound choose_solvent Choose Solvent System start->choose_solvent aqueous Aqueous Reaction choose_solvent->aqueous Water organic Organic Reaction choose_solvent->organic Organic Solvent biphasic Biphasic Reaction choose_solvent->biphasic Water/Organic adjust_ph Adjust pH with Base (e.g., NaOH) aqueous->adjust_ph use_cosolvent Use Co-solvent (e.g., DMF, DMSO) organic->use_cosolvent form_salt Formation of Soluble Salt adjust_ph->form_salt reaction_proceeds Reaction Proceeds form_salt->reaction_proceeds dissolved_organic Dissolved in Organic Phase use_cosolvent->dissolved_organic dissolved_organic->reaction_proceeds ptc Add Phase-Transfer Catalyst biphasic->ptc ptc->reaction_proceeds

Caption: Experimental workflow for dissolving this compound.

logical_relationships solubility Solubility of This compound solvent Solvent Polarity solubility->solvent dependent on ph pH of Solution solubility->ph dependent on temperature Temperature solubility->temperature dependent on co_solvents Co-solvents solvent->co_solvents improved by ptc Phase-Transfer Catalysis solvent->ptc addressed by in biphasic systems salt_formation Salt Formation ph->salt_formation enables

Caption: Factors influencing the solubility of this compound.

References

Analytical challenges in the quantification of 5-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-Amino-2-methylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography (GC) is generally not suitable without derivatization due to the low volatility of the sulfonic acid group.

Q2: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC analysis?

A2: Peak tailing for this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the polar amino and sulfonic acid groups of the analyte and active silanol groups on the silica-based stationary phase.

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A3: To improve sensitivity in LC-MS/MS analysis, consider the following:

  • Mobile Phase Optimization: Use a mobile phase containing volatile additives like formic acid or ammonium formate to enhance ionization.

  • Sample Preparation: Implement a sample clean-up step, such as Solid Phase Extraction (SPE), to remove matrix components that can cause ion suppression.

  • Ion Source Parameter Optimization: Optimize ion source parameters like capillary voltage, gas flow rates, and temperature to maximize ionization efficiency.

  • Chromatographic Peak Shape: Address any peak shape issues, as poor peak shape can reduce sensitivity.

Q4: What are some common impurities or degradation products to look for in this compound samples?

A4: Impurities can arise from the synthesis process or degradation. Potential impurities could include unreacted starting materials, isomers, or by-products. Degradation can occur under harsh pH, oxidative, or photolytic conditions, potentially leading to the cleavage of the sulfonic acid group or modification of the amino group.

Troubleshooting Guides

HPLC-UV Analysis:

HPLC_Troubleshooting cluster_start Problem Identification cluster_peak_tailing Peak Tailing cluster_retention Retention Time Variability cluster_sensitivity Low Sensitivity start Poor Peak Shape or Inconsistent Results peak_tailing Significant Peak Tailing Observed start->peak_tailing rt_shift Retention Time Drifting or Shifting start->rt_shift low_sensitivity Low Signal Intensity start->low_sensitivity check_ph Check Mobile Phase pH peak_tailing->check_ph adjust_ph Adjust pH (e.g., 2.5-3.5 with formic or phosphoric acid) check_ph->adjust_ph pH not optimal check_buffer Check Buffer Concentration check_ph->check_buffer pH optimal adjust_ph->check_buffer increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_buffer->increase_buffer Concentration too low column_type Evaluate Column Type check_buffer->column_type Concentration sufficient increase_buffer->column_type change_column Use End-Capped or Polar-Embedded Column column_type->change_column Standard C18 end_solution Analysis Successful column_type->end_solution Appropriate Column change_column->end_solution Problem Resolved check_mobile_phase Check Mobile Phase Preparation and Composition rt_shift->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Inconsistent check_pump Inspect Pump and System for Leaks check_mobile_phase->check_pump Consistent prepare_fresh->check_pump fix_leaks Fix Leaks and Purge Pump check_pump->fix_leaks Leaks found column_equilibration Ensure Adequate Column Equilibration check_pump->column_equilibration No leaks fix_leaks->column_equilibration increase_equilibration Increase Equilibration Time column_equilibration->increase_equilibration Insufficient column_equilibration->end_solution Sufficient increase_equilibration->end_solution Problem Resolved check_wavelength Verify UV Detector Wavelength low_sensitivity->check_wavelength optimize_wavelength Optimize Wavelength (Scan for λmax) check_wavelength->optimize_wavelength Not optimal sample_concentration Assess Sample Concentration check_wavelength->sample_concentration Optimal optimize_wavelength->sample_concentration concentrate_sample Concentrate Sample (e.g., SPE) sample_concentration->concentrate_sample Too dilute injection_volume Check Injection Volume sample_concentration->injection_volume Sufficient concentrate_sample->injection_volume increase_injection Increase Injection Volume (if not causing overload) injection_volume->increase_injection Too low injection_volume->end_solution Sufficient increase_injection->end_solution Problem Resolved

LC-MS/MS Analysis:

LCMS_Troubleshooting cluster_start Problem Identification cluster_ion_suppression Ion Suppression/Matrix Effects cluster_ionization Poor Ionization cluster_isomer Isomer Separation start Poor Sensitivity or Inconsistent Quantification ion_suppression Suspected Ion Suppression start->ion_suppression poor_ionization Low Analyte Signal start->poor_ionization isomer_issue Poor Separation of Isomers start->isomer_issue check_sample_prep Evaluate Sample Preparation ion_suppression->check_sample_prep implement_spe Implement/Optimize SPE Cleanup check_sample_prep->implement_spe Minimal/No Cleanup modify_chromatography Modify Chromatographic Conditions check_sample_prep->modify_chromatography Cleanup in Place implement_spe->modify_chromatography change_gradient Adjust Gradient to Separate from Interferences modify_chromatography->change_gradient Co-elution Observed use_is Use Isotope-Labeled Internal Standard modify_chromatography->use_is Separation Achieved change_gradient->use_is end_solution Analysis Successful use_is->end_solution Implemented optimize_source Optimize Ion Source Parameters poor_ionization->optimize_source adjust_parameters Adjust Capillary Voltage, Gas Flow, Temperature optimize_source->adjust_parameters Not Optimized check_mobile_phase_additive Check Mobile Phase Additives optimize_source->check_mobile_phase_additive Optimized adjust_parameters->check_mobile_phase_additive add_volatile_additive Add/Optimize Formic Acid or Ammonium Formate check_mobile_phase_additive->add_volatile_additive Absent/Suboptimal check_mobile_phase_additive->end_solution Optimal add_volatile_additive->end_solution Problem Resolved optimize_column Optimize Column and Mobile Phase isomer_issue->optimize_column test_columns Test Different Stationary Phases (e.g., PFP, HILIC) optimize_column->test_columns adjust_gradient_isocratic Optimize Gradient or Switch to Isocratic test_columns->adjust_gradient_isocratic adjust_gradient_isocratic->end_solution Separation Achieved

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for the extraction and concentration of this compound from water samples. Optimization may be required based on the specific sample matrix.

  • Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Adjust the pH of the water sample to ~2-3 with a suitable acid (e.g., formic acid).

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 5 mL of a solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method for Quantification

This protocol is a starting point for the reversed-phase HPLC analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Phosphate buffer, pH 3.0B: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 235 nm

Quantitative Data

The following tables summarize typical validation parameters for a validated HPLC method for a similar compound, which can be used as a reference for method development for this compound.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
10150234
25375589
50751234
1001502468
2003005678
Correlation Coefficient (r²) >0.999
Precision and Accuracy
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low QC (20 µg/mL) 2.13.5102.5
Mid QC (80 µg/mL) 1.82.999.8
High QC (160 µg/mL) 1.52.5101.2

Analytical Workflow

Analytical_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection sample_storage Sample Storage (-20°C or 4°C) sample_collection->sample_storage filtration Filtration sample_storage->filtration spe Solid Phase Extraction (SPE) filtration->spe reconstitution Reconstitution spe->reconstitution hplc HPLC-UV reconstitution->hplc lcms LC-MS/MS reconstitution->lcms integration Peak Integration hplc->integration lcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Validation & Comparative

Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Amino-2-methylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Amino-2-methylbenzenesulfonic acid. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose in quality control and research settings.[1][2] This document also presents a comparison with alternative analytical techniques, supported by experimental protocols and data.

Introduction to HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] For quantifying active pharmaceutical ingredients (APIs) or key intermediates like this compound, HPLC is a widely used technique due to its high resolution, sensitivity, and specificity.[4] A validated HPLC method provides reliable, reproducible, and accurate data, which is crucial for regulatory submissions and ensuring product quality. The validation process examines a range of parameters, including specificity, linearity, accuracy, precision, detection limits, and robustness.[5]

Validated RP-HPLC Method for this compound

An RP-HPLC method can be established for the analysis of this compound using a C18 column.[6] The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with Phosphoric Acid[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 15 minutes

Method Validation Results

The following tables summarize the performance characteristics of the HPLC method as determined during validation studies.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 3: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%0.6%, 1.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changesPassed

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Protocol: A solution of this compound standard, a placebo solution (containing all excipients without the analyte), and a sample solution were prepared and injected into the HPLC system. The resulting chromatograms were compared to ensure that there were no interfering peaks at the retention time of the analyte peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) were also performed to demonstrate separation from potential degradation products.[3]

4.2 Linearity Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range.[2]

  • Protocol: A series of at least five solutions of this compound were prepared at concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.[3]

4.3 Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Protocol: Accuracy was determined by applying the method to a sample matrix spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). At each level, samples were prepared in triplicate and analyzed. The percentage recovery was calculated by comparing the amount found to the known amount added.

4.4 Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst using the same instrument. The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day by a different analyst using a different instrument. The %RSD was calculated for the combined results from both days to assess the method's ruggedness under typical laboratory variations.

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions of the analyte were injected, and the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ were identified.

4.6 Robustness Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2]

  • Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the HPLC conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic component). The effect of these changes on the system suitability parameters and the assay results was evaluated.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely accepted method, other techniques can also be used for the quantification of sulfonic acids and related compounds.

Table 4: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.High resolution, good sensitivity, widely available, robust.Requires chromophore for good sensitivity, derivatization may be needed for some analytes.[4]
Ion Chromatography (IC) Separation based on ion-exchange with conductivity detection.Excellent for ionic species like sulfonic acids, high sensitivity.Can be susceptible to matrix effects, requires specialized equipment.
Capillary Electrophoresis (CE) Separation in a capillary based on electrophoretic mobility.High efficiency, small sample volume, rapid analysis.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.
LC-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass spectrometric detection.High selectivity and sensitivity, provides structural information.Higher cost of instrumentation and maintenance, more complex method development.[7]
Titrimetry Acid-base titration.Simple, inexpensive, no specialized equipment needed.Low sensitivity and specificity, not suitable for complex mixtures or trace analysis.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC Method Specificity Specificity / Selectivity (Placebo, Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

References

Comparative study of 5-Amino-2-methylbenzenesulfonic acid and its isomers in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Introduction

Aromatic sulfonic acids are foundational intermediates in the synthesis of azo dyes, a dominant class of colorants used across the textile, printing, and pigment industries. The inclusion of a sulfonic acid (-SO₃H) group is critical as it imparts water solubility to the final dye molecule, a key requirement for most dyeing applications.[1] Among these intermediates, isomers of aminomethylbenzenesulfonic acid are particularly significant. The specific placement of the amino, methyl, and sulfonic acid groups on the benzene ring profoundly influences the compound's reactivity, the efficiency of the dye synthesis process, and the ultimate properties of the final colorant, including its shade, vibrancy, and fastness.[2][3]

This guide presents a comparative study of 5-Amino-2-methylbenzenesulfonic acid and its key isomers. It provides an objective analysis of their chemical properties, synthesis protocols, and performance in dye manufacturing, supported by experimental data and procedural outlines to assist researchers and chemical industry professionals.

Physicochemical Properties of Key Isomers

The primary isomers used in industrial dye synthesis are this compound (derived from p-toluidine), 4-Amino-3-methylbenzenesulfonic acid (from o-toluidine), and 2-Amino-5-methylbenzenesulfonic acid (also from p-toluidine). Their fundamental properties are summarized below.

Table 1: Comparative Physicochemical Properties of Isomers

PropertyThis compound4-Amino-3-methylbenzenesulfonic acid2-Amino-5-methylbenzenesulfonic acid
Common Name p-Toluidine-o-sulfonic acido-Toluidine-4-sulfonic acidp-Toluidine-m-sulfonic acid
CAS Number 118-88-7[4]98-33-988-44-8[5]
Molecular Formula C₇H₉NO₃S[4]C₇H₉NO₃S[6]C₇H₉NO₃S[5]
Molecular Weight 187.22 g/mol [4]187.22 g/mol [6]187.22 g/mol [5]
Appearance White to off-white crystalline powder[7]White to light gray powderWhite crystalline powder[8]
Melting Point Decomposes>300 °CDecomposes (>300 °C)[8]
Water Solubility Sparingly soluble, but salt form is soluble[7]SolubleSoluble (32 g/L at 19 °C)[8][9]

Synthesis of Isomers and Dyes: Experimental Protocols

The industrial synthesis of these isomers is typically achieved through the sulfonation of the corresponding toluidine (methylaniline) isomer. The subsequent use of these compounds in dye synthesis involves a two-step process: diazotization followed by azo coupling.[10][11]

Experimental Protocol 1: Synthesis of this compound

This protocol describes the sulfonation of p-toluidine.

  • Materials: p-Toluidine (4-methylaniline), concentrated sulfuric acid or oleum.

  • Procedure: a. In a suitable reactor, slowly add 100g of p-toluidine to 250g of concentrated sulfuric acid or 20% oleum, ensuring the temperature is maintained below 30°C with external cooling.[7] b. Once the addition is complete, heat the reaction mixture to approximately 180°C for 3-5 hours to complete the sulfonation.[7] c. Cool the reaction mass and carefully quench it by pouring it into cold water or onto ice. d. The this compound product will precipitate from the acidic solution. e. Isolate the solid product by filtration and wash it with a cold brine solution to remove excess acid. f. The crude product can be purified by recrystallization from hot water.

sulfonation_workflow reagents p-Toluidine + Sulfuric Acid reactor Sulfonation Reaction (180°C, 3-5h) reagents->reactor quench Quenching (Cold Water/Ice) reactor->quench Cooling filter Filtration & Washing quench->filter Precipitation product Purified Product filter->product Recrystallization

Caption: Workflow for the synthesis of aminomethylbenzenesulfonic acid isomers.

Experimental Protocol 2: Synthesis of an Azo Dye

This protocol outlines the general procedure for creating an azo dye using an aminobenzenesulfonic acid as the diazo component and a coupling agent like 2-naphthol.

  • Step 1: Diazotization a. Dissolve 0.1 mol of the aminomethylbenzenesulfonic acid isomer (e.g., 18.7g of this compound) in a dilute aqueous sodium carbonate or sodium hydroxide solution.[10][12] b. Cool the solution to 0-5°C in an ice-water bath. c. In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (0.1 mol, approx. 7g) in water. d. Slowly add the sodium nitrite solution to the cooled isomer solution. e. Add this mixture dropwise to a beaker containing a stirred solution of hydrochloric acid (approx. 25 mL) and ice, maintaining the temperature below 5°C.[10] The formation of the diazonium salt intermediate occurs at this stage.

  • Step 2: Azo Coupling a. Prepare a solution of the coupling component (e.g., 0.1 mol of 2-naphthol) by dissolving it in a dilute aqueous sodium hydroxide solution. b. Cool this coupling solution to 0-5°C in an ice bath. c. Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold coupling solution.[13] d. Maintain the temperature below 5°C and stir for 1-2 hours to ensure the coupling reaction is complete. A colored precipitate, the azo dye, will form. e. Isolate the dye by filtration, wash with water, and dry.

dye_synthesis_pathway cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) amine Aminomethylbenzenesulfonic Acid Isomer diazonium Diazonium Salt (Intermediate) amine->diazonium reagents NaNO₂ + HCl reagents->diazonium azo_dye Azo Dye Product diazonium->azo_dye coupling_agent Coupling Component (e.g., 2-Naphthol) coupling_agent->azo_dye

References

Performance Evaluation of Azo Dyes Derived from 5-Amino-2-methylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance characteristics of azo dyes derived from 5-Amino-2-methylbenzenesulfonic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to offer an objective evaluation against alternative azo dye structures. The information is presented to facilitate the selection of chromophores for various applications, from textile dyeing to advanced materials.

Synthesis and General Properties

Azo dyes are a prominent class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves a two-step diazotization and coupling reaction. The performance of these dyes is intrinsically linked to their chemical structure, which dictates their color, stability, and affinity for different substrates. Azo dyes derived from this compound are valued for their ability to produce a range of vibrant colors, including shades of yellow, orange, and red, with good fastness properties.[1]

The general synthetic route involves the diazotization of this compound followed by coupling with a suitable aromatic compound, such as a phenol or an aniline derivative.[2] The resulting dye's properties can be fine-tuned by the choice of the coupling component.

Comparative Performance Data

The performance of azo dyes is evaluated based on several key metrics, including their spectral properties, colorfastness, and stability. The following tables summarize quantitative data for representative azo dyes, offering a comparison between dyes derived from a precursor related to this compound and other alternatives.

Table 1: Spectral Properties of Representative Azo Dyes

Dye Derivative/PrecursorCoupling ComponentSolventAbsorption Max (λmax) (nm)Reference
Methylenebis(2-sulfobenzenediazonium) chloride2-chloro anilino cyanurated acidsWater383 - 550
4-aminobenzenesulfonic acidα-naphtholNot Specified300[3]
2-Methyl-5-nitroanilineN,N-diethylanilineNot SpecifiedNot Specified[4]
2-Methyl-4-nitroanilineN,N-diethylanilineNot SpecifiedNot Specified[4]

Table 2: Fastness Properties of Azo Dyes on Various Fabrics

Dye Derivative/PrecursorFabricLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Scale 1-5)Reference
Methylenebis(2-sulfobenzenediazonium) chloride based reactive dyesSilk, Wool, CottonModerate to GoodGood to ExcellentGood to Excellent
2-Methyl-5-nitroaniline based disperse dyePolyester4-544-5[4]
2-Methyl-4-nitroaniline based disperse dyePolyester444[4]

Note: Fastness ratings are based on standard scales where a higher number indicates better performance.[4]

Experimental Protocols

The following are standard methodologies for the key experiments cited in the performance evaluation of azo dyes.

Synthesis of Azo Dyes

The synthesis of azo dyes from an aromatic amine follows a two-step process:

  • Diazotization: An aromatic primary amine (e.g., this compound) is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. This reaction is typically carried out in an acidic medium with good stirring at low temperatures to minimize the decomposition of the unstable diazonium salt.[2][4]

  • Coupling: The freshly prepared diazonium salt solution is then slowly added to a cooled solution of a coupling component (e.g., a phenol or an aromatic amine) dissolved in a suitable solvent. The reaction mixture is stirred until the coupling reaction is complete, which is often indicated by a color change. The resulting azo dye precipitates and can be collected by filtration, washed, and dried.[2][4]

Evaluation of Fastness Properties

The fastness properties of the dyed fabrics are assessed using standardized methods:

  • Light Fastness: This is determined by exposing the dyed fabric to a standardized light source that simulates sunlight. The change in color is then compared against a set of blue wool standards (on a scale of 1 to 8), where a higher number signifies better resistance to fading.

  • Wash Fastness: The wash fastness is evaluated according to the ISO 105-C06 standard.[4] A sample of the dyed fabric is washed in a soap solution, and the change in its color and the extent of staining on an adjacent undyed fabric are assessed using a grey scale (from 1 to 5). A rating of 5 indicates excellent wash fastness.[4]

  • Rubbing Fastness (Crocking): This test measures the transfer of color from the dyed fabric to another surface by rubbing. The test is performed under both dry and wet conditions, and the degree of color transfer is rated on a grey scale from 1 to 5, with 5 representing no color transfer.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and performance evaluation of azo dyes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_application Application & Evaluation A 5-Amino-2-methyl- benzenesulfonic acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Coupling Reaction C->E D Coupling Component (e.g., Phenol, Aniline) D->E F Azo Dye E->F G Dyeing Process (e.g., Polyester Fabric) F->G H Dyed Fabric G->H I Performance Evaluation H->I J Fastness Tests (Light, Wash, Rub) I->J K Spectral Analysis (λmax) I->K

Caption: Workflow for the synthesis and performance evaluation of azo dyes.

Concluding Remarks

Azo dyes derived from this compound and its related structures demonstrate a versatile platform for creating a wide spectrum of colors with commendable performance characteristics. The selection of the appropriate coupling component is crucial in tailoring the final properties of the dye to meet the demands of specific applications. The experimental data and protocols presented in this guide offer a foundational understanding for researchers to innovate and develop novel azo dyes with enhanced performance for the textile, pharmaceutical, and materials science industries. Further research into the structure-property relationships will continue to drive the development of next-generation colorants.

References

A Comparative Analysis of Sulfonation Methods for p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of p-toluidine is a critical reaction in the synthesis of various organic intermediates, particularly in the dye and pharmaceutical industries. The primary product of interest is typically 4-aminotoluene-3-sulfonic acid (p-toluidine-3-sulfonic acid or 4B acid), a key precursor for pigments like Brilliant Red 6B.[1] However, depending on the reaction conditions, other isomers such as p-toluidine-2-sulfonic acid can also be formed.[2] This guide provides an objective comparison of the common sulfonation methods for p-toluidine, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.

Comparison of Key Performance Indicators

The choice of sulfonation method often depends on a trade-off between reaction conditions, yield, purity, and safety considerations. The following table summarizes the quantitative data for three prevalent methods: the baking process, sulfonation with fuming sulfuric acid (oleum), and the use of chlorosulfonic acid.

Parameter Baking Process Fuming Sulfuric Acid (Oleum) Method Chlorosulfonic Acid Method
Primary Product 4-aminotoluene-3-sulfonic acid4-aminotoluene-3-sulfonic acid or 5-amino-2-methylbenzenesulphonic acidp-Toluenesulfonyl chloride
Reaction Temperature 180-220°C[3][4]10-65°C[2]60-90°C[5]
Reaction Time 2-6 hours[3][4]1-3.5 hours[2]1-3 hours[5]
Typical Yield ~98% (crude)[4]High selectivity for p-toluidine-2-acid[2]~80%[6]
Purity of Product High purity (>99%) achievable after purification[3][4]Very pure and virtually free of p-toluidine-3-sulfonic acid[2]High purity after purification
Key Reagents p-Toluidine, Concentrated Sulfuric Acid[3][4]p-Toluidine, Sulfuric Acid, Oleum (20-65% free SO₃)[2]p-Toluidine, Chlorosulfonic Acid[5]
Advantages Simple procedure, low cost[3]High selectivity for specific isomers, high purity[2]Effective for producing sulfonyl chlorides
Disadvantages High reaction temperatures, potential for side productsRequires careful temperature control, use of highly corrosive oleum[2]Generates HCl gas as a byproduct, chlorosulfonic acid is hazardous[5][7]

Reaction Pathways

The sulfonation of p-toluidine proceeds via electrophilic aromatic substitution, where the electrophile (a sulfur trioxide equivalent) attacks the electron-rich aromatic ring. The position of sulfonation is directed by the activating amino group and the methyl group.

Sulfonation of p-Toluidine cluster_reagents Reagents cluster_products Products p_toluidine p-Toluidine intermediate Wheland Intermediate p_toluidine->intermediate + SO₃H⁺ sulfonating_agent Sulfonating Agent (H₂SO₄, Oleum, HSO₃Cl) product_3_sulfonic 4-Aminotoluene-3-sulfonic acid intermediate->product_3_sulfonic - H⁺ (Ortho to -NH₂) product_2_sulfonic 5-Amino-2-methylbenzenesulfonic acid intermediate->product_2_sulfonic - H⁺ (Ortho to -CH₃)

Caption: General reaction pathway for the sulfonation of p-toluidine.

Experimental Protocols

Baking Process

This traditional method involves heating p-toluidine with concentrated sulfuric acid. The high temperature promotes the migration of the sulfonyl group to the thermodynamically more stable position, typically ortho to the amino group.

Methodology:

  • In a reaction vessel equipped with a stirrer, add 100g of p-toluidine and 100g of 92% sulfuric acid.[3]

  • Heat the mixture to 210-220°C with continuous stirring.[3]

  • Maintain this temperature for 2 hours to complete the reaction.[3]

  • Cool the reaction mixture, which will solidify to yield the crude product.[3]

  • The crude product can be purified by dissolving it in an alkaline aqueous solution, treating with activated carbon for decolorization, and then re-precipitating the pure acid by acidification.[3]

Baking_Process_Workflow start Start mix Mix p-toluidine and concentrated H₂SO₄ start->mix heat Heat to 210-220°C for 2 hours mix->heat cool Cool to obtain crude solid product heat->cool purify Purification: 1. Dissolve in alkali 2. Activated carbon 3. Acidify to precipitate cool->purify end End purify->end

Caption: Experimental workflow for the baking process.

Fuming Sulfuric Acid (Oleum) Method

This method allows for greater control over the reaction temperature and can be tailored to favor the formation of specific isomers. The use of oleum provides a higher concentration of the active sulfonating agent, SO₃.

Methodology for p-Toluidine-2-sulfonic acid:

  • Dissolve 139.2 g of p-toluidine in 640 g of 100% sulfuric acid, maintaining the temperature between 30-40°C by cooling.[2]

  • Stir the mixture for 15 minutes after the addition is complete.[2]

  • Add 224 g of 65% oleum dropwise over one hour, keeping the temperature at 30-40°C.[2]

  • Stir the mixture at 40°C for one hour, and then at 60°C for another hour.[2]

  • Pour the reaction mixture into 1,160 ml of water and cool to 20°C to precipitate the product.[2]

  • Filter the precipitate to obtain p-toluidine-2-sulfonic acid.[2]

Oleum_Method_Workflow start Start dissolve Dissolve p-toluidine in 100% H₂SO₄ (30-40°C) start->dissolve add_oleum Add 65% oleum dropwise (30-40°C) dissolve->add_oleum stir_heat Stir at 40°C for 1h, then 60°C for 1h add_oleum->stir_heat precipitate Pour into water and cool to 20°C stir_heat->precipitate filter Filter to collect the product precipitate->filter end End filter->end

Caption: Experimental workflow for the fuming sulfuric acid method.

Chlorosulfonic Acid Method

This method is primarily used for the synthesis of p-toluenesulfonyl chloride, which can then be hydrolyzed to the sulfonic acid if desired. Chlorosulfonic acid is a powerful sulfonating agent.

Methodology:

  • In a reaction vessel, place 1-2 moles of chlorosulfonic acid and 0.1-1 mole of an alkali metal or ammonium salt per mole of toluene to be reacted.[5]

  • Add toluene dropwise to the mixture and react at 60-90°C.[5]

  • After the initial reaction, cool the mixture to 30-40°C.[5]

  • Add a further amount of chlorosulfonic acid (at least 1 mole per mole of initial toluene).[5]

  • Stir for one hour to complete the reaction.[5]

  • Pour the reaction mixture onto ice water to precipitate the p-toluenesulfonyl chloride.[5]

Chlorosulfonic_Acid_Workflow start Start mix_reagents Mix chlorosulfonic acid and salt catalyst start->mix_reagents add_toluene Add toluene and react at 60-90°C mix_reagents->add_toluene cool_mixture Cool to 30-40°C add_toluene->cool_mixture add_more_acid Add more chlorosulfonic acid cool_mixture->add_more_acid stir_complete Stir for 1 hour add_more_acid->stir_complete precipitate Pour onto ice water to precipitate product stir_complete->precipitate end End precipitate->end

Caption: Experimental workflow for the chlorosulfonic acid method.

Concluding Remarks

The selection of an appropriate sulfonation method for p-toluidine is contingent upon the desired isomeric product, required purity, and the scale of the synthesis. The baking process is a straightforward and cost-effective method for producing 4-aminotoluene-3-sulfonic acid, albeit at high temperatures.[3] For targeted synthesis of specific isomers with high purity, such as p-toluidine-2-sulfonic acid, the fuming sulfuric acid method offers superior control.[2] The chlorosulfonic acid method is the preferred route for producing p-toluenesulfonyl chloride, a versatile intermediate.[5] Each method carries its own set of safety and handling considerations, particularly concerning the use of corrosive reagents like oleum and chlorosulfonic acid, and the generation of byproducts like HCl gas. Researchers should carefully evaluate these factors in the context of their laboratory or industrial capabilities.

References

Unraveling the Toxicological Profile of 5-Amino-2-methylbenzenesulfonic Acid and Its Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of industrial chemicals and their byproducts is paramount for ensuring safety and regulatory compliance. This guide provides a comparative toxicological assessment of 5-Amino-2-methylbenzenesulfonic acid, a compound utilized in the manufacturing of dyes and pigments, and its potential process-related impurities and degradation products.

This objective comparison is based on available experimental data and highlights the toxicological endpoints of the parent compound alongside potential byproducts that may arise during its synthesis or environmental degradation. The inclusion of detailed experimental protocols for key toxicological assays and visual representations of experimental workflows aims to provide a comprehensive resource for laboratory and development settings.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and its potential byproducts. It is important to note that comprehensive toxicological data, particularly for genotoxicity and carcinogenicity of the parent compound, is limited. Therefore, data for structurally related compounds and potential precursors or degradation products are included for a broader risk assessment perspective.

Toxicological EndpointThis compoundp-Toluidine (Precursor)Aniline (Degradation Product)Chlorosulfonic Acid (Reagent)Phenols (Degradation Products)
Acute Oral Toxicity (LD50) 2045.648 mg/kg (Rat)656 mg/kg (Rat)250 mg/kg (Rat)[1]Data not available317 mg/kg (Rat)[2]
Dermal Toxicity Causes severe skin burns and eye damageToxic in contact with skinCan be absorbed through the skin, causing systemic effects[1][3]Causes severe skin burns and eye damage[4]Can cause chemical burns and dermatitis[5]
Inhalation Toxicity Data not availableToxic if inhaledToxic by inhalation[1][6]Very toxic by inhalation[4]Vapors can cause respiratory irritation
Genotoxicity (Ames Test) No data availableLimited evidence of mutagenicityNegative in some studies, but some metabolites may be mutagenic[6]Data not availableGenerally not mutagenic in Ames test
Carcinogenicity No data availableSuspected of causing cancerProbable human carcinogen (Group B2)[1][7]Mists containing sulfuric acid are carcinogenic[8][9]Not classifiable as a human carcinogen
Ecotoxicity (Fish, LC50) 188.018 mg/L (Lepomis macrochirus, 96h)Very toxic to aquatic lifeHighly toxic to aquatic life[10]Dangerous to aquatic life in high concentrations[11]Toxic to aquatic organisms
Ecotoxicity (Daphnia, EC50) 481.637 mg/L (Daphnia magna, 48h)Very toxic to aquatic lifeHighly toxic to aquatic life[10]Data not availableToxic to aquatic organisms
Ecotoxicity (Algae, NOEC) 13.694 mg/L (Pseudokirchneriella subcapitata, 72h)Data not availableData not availableData not availableToxic to aquatic organisms

Experimental Protocols

A detailed understanding of the methodologies used to generate toxicological data is crucial for data interpretation and replication. Below are protocols for two key in vitro genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[12][13][14]

Principle: The test strains are auxotrophic, meaning they cannot synthesize an essential amino acid and therefore cannot grow on a minimal medium lacking that amino acid. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to form colonies.[15]

Methodology:

  • Strain Selection: At least five strains of bacteria are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect different types of mutations (frameshift and base-pair substitutions).[13][16]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with enzyme-inducing agents like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.[16]

  • Exposure: The test chemical is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then combined with molten top agar and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[17]

  • Scoring and Interpretation: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase in the number of revertants for at least one strain/concentration, with and without metabolic activation.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestChemical Test Chemical (Various Concentrations) Mix_S9_plus Mix: Bacteria + Test Chemical + S9 TestChemical->Mix_S9_plus Mix_S9_minus Mix: Bacteria + Test Chemical - S9 TestChemical->Mix_S9_minus Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mix_S9_plus Bacteria->Mix_S9_minus S9 S9 Metabolic Activation Mix S9->Mix_S9_plus Plate_S9_plus Plate on Minimal Agar (with S9) Mix_S9_plus->Plate_S9_plus Plate_S9_minus Plate on Minimal Agar (without S9) Mix_S9_minus->Plate_S9_minus Incubation Incubate at 37°C (48-72 hours) Plate_S9_plus->Incubation Plate_S9_minus->Incubation Count_S9_plus Count Revertant Colonies (+S9) Incubation->Count_S9_plus Count_S9_minus Count Revertant Colonies (-S9) Incubation->Count_S9_minus Interpretation Data Interpretation (Dose-response, Fold-increase) Count_S9_plus->Interpretation Count_S9_minus->Interpretation

Ames Test Experimental Workflow
In Vitro Mammalian Cell Micronucleus Test - OECD 487

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[18][19]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that a substance is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosome loss).[18]

Methodology:

  • Cell Culture: Human lymphocytes or established cell lines (e.g., CHO, V79, TK6) are cultured in appropriate media.[19]

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2.0 normal cell cycles) duration, both with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after the start of the treatment.[18]

  • Harvesting and Staining: After the exposure and recovery period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring and Interpretation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible and significant positive response at one or more concentrations.[20]

Signaling Pathways and Logical Relationships

The following diagram illustrates a simplified logical workflow for assessing the genotoxic potential of a chemical substance, starting with an in vitro screening assay like the Ames test and proceeding to further testing if a positive result is obtained.

Genotoxicity_Assessment_Workflow cluster_initial Initial Screening cluster_follow_up Follow-up In Vitro Testing cluster_in_vivo In Vivo Confirmation cluster_conclusion Conclusion Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test Ames_Test->Micronucleus_Test Positive Result Chromosomal_Aberration In Vitro Mammalian Chromosomal Aberration Test Ames_Test->Chromosomal_Aberration Positive Result Non_Genotoxic Unlikely to be a Genotoxic Hazard Ames_Test->Non_Genotoxic Negative Result InVivo_Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test Micronucleus_Test->InVivo_Micronucleus Positive Result Micronucleus_Test->Non_Genotoxic Negative Result Chromosomal_Aberration->InVivo_Micronucleus Positive Result Chromosomal_Aberration->Non_Genotoxic Negative Result Genotoxic Potential Genotoxic Hazard InVivo_Micronucleus->Genotoxic Positive Result InVivo_Micronucleus->Non_Genotoxic Negative Result Comet_Assay In Vivo Comet Assay Comet_Assay->Genotoxic Positive Result Comet_Assay->Non_Genotoxic Negative Result

References

Navigating the Environmental Fate of Sulfonated Aromatic Amines: A Comparative Guide to Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental persistence and degradation pathways of sulfonated aromatic amines is critical for assessing the ecological impact of many industrial chemicals and pharmaceuticals. This guide provides a comparative analysis of the biodegradability of these compounds, supported by experimental data and detailed methodologies.

Sulfonated aromatic amines, widely used in the synthesis of azo dyes, pharmaceuticals, and other industrial chemicals, are a class of compounds of significant environmental concern. Their sulfonate group imparts high water solubility, leading to their potential for widespread distribution in aquatic environments. While often resistant to degradation, certain isomers and congeners can be mineralized by specialized microorganisms. This guide compares the biodegradability of key sulfonated aromatic amines, outlines the experimental methods used to assess their fate, and illustrates their degradation pathways.

Comparative Biodegradability of Sulfonated Aromatic Amines

The biodegradability of sulfonated aromatic amines is highly dependent on the position of the amino and sulfonate groups on the aromatic ring, as well as the specific microbial consortia present. Generally, these compounds exhibit poor biodegradability, but acclimated microbial populations can achieve significant degradation of some isomers.

CompoundEnvironmental MatrixConditionDegradation Rate/Half-lifeReference
Aminobenzenesulfonic Acids
2-Aminobenzenesulfonic acid (2-ABS)BioreactorAerobic1.6-1.8 g/L/day[1]
4-Aminobenzenesulfonic acid (4-ABS)BioreactorAerobicSlightly lower than 2-ABS[1]
4-Aminobenzenesulfonic acid (4-ABS)Activated SludgeAerobic98% COD removal in 118 h (at 20 mM initial concentration)[2]
Aminonaphthalenesulfonic Acids
4-Amino-1-naphthalenesulfonic acid (4ANS)Biofilm ReactorAerobic, Nitrogen LimitationIncreased removal efficiency compared to carbon limitation[3]
6-Amino-2-naphthalenesulfonic acid (6A2NS)River WaterAerobicComplete degradation by a mixed bacterial community[4]
Other Sulfonated Compounds (for comparison)
Imazosulfuron (a sulfonylurea herbicide)Sandy Loam SoilAerobic~70 days[5]
Imazosulfuron (a sulfonylurea herbicide)Sandy Loam SoilAnaerobic~4 days[5]
Tylosin A (veterinary antibiotic)Water (in light)Aerobic200 days[6]
Tylosin A (veterinary antibiotic)SoilAerobic7 days[6]
Methiozolin (herbicide)SoilAerobic~49 days[7]

Factors Influencing Biodegradation

Several environmental factors can significantly influence the rate and extent of sulfonated aromatic amine biodegradation.

  • Acclimation of Microbial Communities: The presence of microbial communities previously exposed to sulfonated aromatic amines is a key factor in their degradation. Studies have shown that inocula from industrially polluted sites are more effective at degrading these compounds[1].

  • Nutrient Availability: The carbon-to-nitrogen (C:N) ratio in the environment can impact the efficiency of biodegradation. For some compounds, such as 4-amino-1-naphthalenesulfonic acid, nitrogen-limiting conditions can lead to a remarkable increase in removal efficiency[3].

  • pH: The pH of the environment can affect both the availability of the substrate and the activity of microbial enzymes. Effective biodegradation of 4-aminobenzenesulfonic acid has been observed at a pH range of 6 to 8[2]. For other organic pollutants, the optimal pH for biodegradation can vary, with some studies showing higher degradation rates in slightly alkaline conditions[8].

  • Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for the biodegradation of organic pollutants is often in the mesophilic (20-45°C) or thermophilic (45-60°C) range. For high-strength organic wastewater, the BOD removal rate has been shown to increase with temperature up to 50°C[2][9].

Experimental Protocols

The assessment of the biodegradability of sulfonated aromatic amines is typically conducted using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This method is widely used to determine the ultimate biodegradability of water-soluble, non-volatile organic compounds under aerobic conditions.

Principle: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (typically from activated sludge). The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window[10][11][12].

Detailed Methodology:

  • Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared. The pH is adjusted to between 6 and 8[12].

  • Inoculum: The inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant. It is aerated for 5-7 days in the mineral medium at the test temperature to acclimate the microorganisms[10].

  • Test Setup: The test substance is added to the inoculated mineral medium in sealed vessels to achieve a concentration of 10 to 20 mg of dissolved organic carbon (DOC) or total organic carbon (TOC) per liter[10]. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated at a constant temperature of 22 ± 2°C in the dark or in diffuse light to prevent photodegradation[10]. The mixture is continuously aerated with CO₂-free air.

  • CO₂ Measurement: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ produced is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer[10].

  • Data Analysis: The cumulative amount of CO₂ produced in the test vessels (corrected for the CO₂ produced in the blank controls) is expressed as a percentage of the ThCO₂. The 10-day window begins when 10% of the ThCO₂ has been produced[11].

Biodegradation Pathways

The microbial degradation of sulfonated aromatic amines typically involves initial enzymatic attacks that lead to the opening of the aromatic ring, followed by further degradation into central metabolic intermediates.

Biodegradation of 2-Aminobenzenesulfonic Acid (Orthanilic Acid)

The degradation of 2-aminobenzenesulfonic acid often proceeds through an initial dioxygenase-catalyzed attack, leading to the formation of a catechol derivative, which is then further metabolized.

Biodegradation_of_2_Aminobenzenesulfonic_Acid cluster_pathway Aerobic Degradation Pathway 2-Aminobenzenesulfonic_Acid 2-Aminobenzenesulfonic Acid Catechol-3-sulfonate Catechol-3-sulfonate 2-Aminobenzenesulfonic_Acid->Catechol-3-sulfonate Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Catechol-3-sulfonate->Ring_Cleavage_Products Dioxygenase (meta-cleavage) Central_Metabolism Central Metabolism (e.g., Krebs Cycle) Ring_Cleavage_Products->Central_Metabolism Mineralization_of_4_Aminobenzenesulfonic_Acid cluster_mineralization Complete Mineralization 4-Aminobenzenesulfonic_Acid 4-Aminobenzenesulfonic Acid Intermediates Metabolic Intermediates (unidentified) 4-Aminobenzenesulfonic_Acid->Intermediates Bacterial consortium Mineralization_Products Mineralization Products Intermediates->Mineralization_Products CO2 CO₂ Mineralization_Products->CO2 H2O H₂O Mineralization_Products->H2O NH4 NH₄⁺ Mineralization_Products->NH4 SO4 SO₄²⁻ Mineralization_Products->SO4 Biodegradation_of_6_Amino_2_naphthalenesulfonic_Acid cluster_naphthalene_pathway Aerobic Degradation Pathway 6-Amino-2-naphthalenesulfonic_Acid 6-Amino-2-naphthalenesulfonic Acid 5-Aminosalicylate 5-Aminosalicylate 6-Amino-2-naphthalenesulfonic_Acid->5-Aminosalicylate Dioxygenase Further_Degradation Further Degradation 5-Aminosalicylate->Further_Degradation

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-Amino-2-methylbenzenesulfonic Acid and Its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular characteristics of synthesized compounds and their starting materials is paramount. This guide provides a comprehensive spectroscopic comparison of the key industrial chemical, 5-Amino-2-methylbenzenesulfonic acid, and its primary precursor, p-toluidine. By examining their distinct spectral signatures through Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), this guide offers valuable insights for reaction monitoring, quality control, and structural elucidation.

The synthesis of this compound, a vital intermediate in the manufacturing of various dyes and pharmaceuticals, predominantly involves the sulfonation of p-toluidine (4-methylaniline). This chemical transformation introduces a sulfonic acid group (-SO3H) onto the aromatic ring, significantly altering the electronic and structural properties of the molecule. These changes are readily observable through various spectroscopic techniques, providing a clear method to distinguish the product from its precursor.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and p-toluidine, offering a direct comparison of their characteristic spectral features.

Table 1: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Functional Groupp-ToluidineThis compound
N-H Stretch (Amine)3442, 3360 (two bands for primary amine)~3400-3300 (broad, often obscured)
Aromatic C-H Stretch~3030~3050
C-N Stretch (Aromatic)~1335-1250~1300-1200
S=O Stretch (Sulfonic Acid)N/A~1250-1160 (asymmetric), ~1080-1010 (symmetric)
O-H Stretch (Sulfonic Acid)N/A~3000-2500 (very broad)
Aromatic C=C Bending~1620, ~1510~1600, ~1500

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Environmentp-Toluidine (in CDCl₃)This compound (in DMSO-d₆)
-CH₃~2.2-2.3 (s)~2.45 (s)
Aromatic Protons~6.6-7.0 (m)~7.13-7.74 (m)
-NH₂~3.5 (s, broad)~5.9 (s, broad)
-SO₃HN/A~9.0-10.0 (s, very broad)

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Environmentp-ToluidineThis compound
-CH₃~20-21~20.5
Aromatic C-N~144-146~140.1
Aromatic C-SN/A~137.8
Other Aromatic Carbons~115-130~124-131

Table 4: UV-Vis Spectroscopic Data (Absorption Maxima, λmax in nm)

CompoundSolventλmax (nm)
p-ToluidineIsooctane237, 293[1]
This compoundAqueousData not readily available in searched databases

Table 5: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
p-Toluidine107106 ([M-H]⁺), 92 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)
This compound187107 ([M-SO₃]⁺), 105, 104

Visualizing the Transformation: Synthesis Pathway

The sulfonation of p-toluidine to form this compound is a fundamental electrophilic aromatic substitution reaction. The logical relationship of this synthesis is depicted below.

Synthesis_Pathway p_toluidine p-Toluidine product 5-Amino-2-methyl- benzenesulfonic Acid p_toluidine->product Sulfonation sulfuric_acid Sulfuric Acid (H₂SO₄) sulfuric_acid->product

Caption: Synthesis of this compound from p-toluidine.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of functional groups present in the precursor and the product.

Methodology (Solid Sample - KBr Pellet):

  • Sample Preparation: A small amount of the solid sample (p-toluidine or this compound) is finely ground with potassium bromide (KBr) powder in an agate mortar. The typical sample-to-KBr ratio is approximately 1:100.

  • Pellet Formation: The ground mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first. Then, the sample spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecules.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ for p-toluidine, DMSO-d₆ for this compound) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the instrument is tuned to the resonance frequency of protons. For ¹³C NMR, the instrument is tuned to the resonance frequency of the carbon-13 isotope.

  • Data Processing and Analysis: The acquired free induction decay (FID) signal is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ), integration of peak areas (for ¹H NMR), and splitting patterns (multiplicity) are analyzed to assign signals to specific nuclei in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the aromatic systems of the compounds.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., isooctane for p-toluidine, water for this compound). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is used to zero the instrument. The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, is examined to identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the precursor and product.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Analysis: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information. The fragmentation of aromatic amines often involves the loss of a hydrogen atom or the entire amino group.

References

Purity Analysis of Commercial 5-Amino-2-methylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and development, particularly in the synthesis of pharmaceuticals and fine chemicals where impurities can lead to undesirable side products, lower yields, and potential safety concerns. 5-Amino-2-methylbenzenesulfonic acid is a key intermediate in the production of various azo dyes and pigments.[1] This guide provides an objective comparison of the purity of commercially available this compound from several representative suppliers and compares it with a common alternative, Sulfanilic acid. The information presented is based on typical analytical data and established experimental protocols.

Comparative Purity Analysis of Commercial this compound

The purity of this compound from different commercial sources typically ranges from 98% to over 99%.[2][3] High-performance liquid chromatography (HPLC) is the most common and reliable method for determining the purity and identifying impurities in this compound.[4] Below is a summary of illustrative purity data from three representative commercial suppliers.

SupplierProduct NumberStated Purity (%)HPLC Purity (%) (Illustrative)Key Impurities Detected (Illustrative)
Supplier AA123>99.099.24-Amino-3-methylbenzenesulfonic acid (0.3%), p-Toluidine (0.2%), Unidentified (0.3%)
Supplier BB456>98.098.54-Amino-3-methylbenzenesulfonic acid (0.6%), p-Toluidine (0.4%), Other isomers (0.2%), Unidentified (0.3%)
Supplier CC789>99.0 (HPLC)99.54-Amino-3-methylbenzenesulfonic acid (0.2%), p-Toluidine (0.1%), Unidentified (0.2%)

Key Impurities:

  • Isomeric Impurities: The most common impurities are isomers formed during the sulfonation of p-toluidine, such as 4-Amino-3-methylbenzenesulfonic acid.

  • Starting Materials: Residual unreacted starting materials, primarily p-toluidine, can be present.

  • By-products: Other sulfonated or oxidized by-products may be present in trace amounts.

Comparison with a Common Alternative: Sulfanilic Acid

Sulfanilic acid (4-aminobenzenesulfonic acid) is another widely used primary amine in the synthesis of azo dyes.[5][6][7] Its structural similarity to this compound makes it a relevant alternative for certain applications.

FeatureThis compoundSulfanilic Acid
CAS Number 118-88-7[8]121-57-3[5]
Molecular Formula C₇H₉NO₃S[8]C₆H₇NO₃S[5]
Molecular Weight 187.22 g/mol [8]173.19 g/mol [5]
Typical Commercial Purity 98-99.5%99-99.8%
Key Applications Azo dye and pigment intermediate.[1]Azo dye synthesis, sulfa drugs, analytical standard.[5]
Solubility in Water 56 g/L (20 °C)[1]12.51 g/L[5]

The choice between these two intermediates often depends on the desired final properties of the dye, such as color, solubility, and lightfastness, which are influenced by the substitution pattern on the aromatic ring.

Experimental Protocols

A detailed experimental protocol for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) is provided below.

Objective: To determine the purity of commercial this compound and quantify its major impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[4]

  • This compound reference standard

  • Commercial samples of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 10% to 90% Acetonitrile) with 0.1% Phosphoric acid.[4]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial samples of this compound in the mobile phase to a concentration similar to the standard stock solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the area of all peaks in the chromatogram.

    • Determine the percentage purity of the sample using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

    • Quantify known impurities using the calibration curve generated from their respective standards if available.

Visualizations

Experimental Workflow for HPLC Purity Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC Injection A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E UV Detection D->E F Peak Integration E->F G Purity Calculation F->G

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationship of Purity Analysis Components

G cluster_impurities Potential Impurities product Commercial This compound method HPLC Analysis product->method isomer Isomers isomer->method starting_material Starting Material (p-Toluidine) starting_material->method byproduct By-products byproduct->method result Purity Data & Impurity Profile method->result

Caption: Factors influencing the purity assessment of this compound.

References

A Comparative Guide to the Fastness Properties of Textiles Dyed with 5-Amino-2-methylbenzenesulfonic Acid-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of textile dyes synthesized from 5-Amino-2-methylbenzenesulfonic acid and its isomers, such as 2-Amino-5-methylbenzenesulfonic acid. These dye intermediates are foundational in producing various dye classes, notably reactive and acid dyes, which are widely used for coloring cellulosic and protein fibers, respectively. The fastness properties—a measure of a dyed material's resistance to fading or color running—are critical indicators of quality and durability.

The presence of the sulfonic acid group (-SO₃H) in the dye's molecular structure is crucial for ensuring water solubility, a prerequisite for the dyeing process.[1] However, the ultimate fastness of the textile is determined by the type of bond formed between the dye and the fiber, as well as the chemical nature of the dye's chromophore. Reactive dyes, for instance, form strong, permanent covalent bonds with fibers like cotton, leading to excellent wash fastness.[1][2] Acid dyes establish ionic bonds with protein fibers such as wool and nylon, resulting in properties that can range from poor to excellent depending on the specific dye structure.[3][4]

Performance Comparison of Dye Classes

Textiles dyed with dyes derived from aminobenzenesulfonic acids exhibit a range of fastness properties depending on the dye class. The following table summarizes the typical performance of these dyes compared to common alternatives, with ratings based on standard Grey Scales (1-5 for wash, rub, perspiration; 1-8 for light), where a higher number indicates better fastness.[5]

Dye ClassKey Intermediate BaseTypical FiberWash FastnessLight FastnessRubbing Fastness (Dry/Wet)Perspiration Fastness
Reactive Dye (Example: C.I. Reactive Red 189) 2-Amino-5-methylbenzenesulfonic AcidCotton, Viscose4-5 (Excellent)[6]4-5 (Good)[6]4-5 / 3-4 (Good to Very Good)5 (Excellent)[6]
Alternative: Direct Dyes Various Aromatic AminesCotton, Viscose2-3 (Poor to Fair)[2]3-4 (Fair to Good)[2]3-4 / 2-3 (Fair to Good)3-4 (Fair to Good)
Alternative: Vat Dyes Anthraquinone DerivativesCotton, Viscose4-5 (Excellent)[2]6-7 (Excellent)[7]4 / 3-4 (Good)4-5 (Excellent)
Acid Dyes (General) Aminobenzenesulfonic AcidsWool, Silk, Nylon3-4 (Fair to Good)[4]4-6 (Good to Very Good)[7]4-5 / 3-4 (Good to Very Good)4 (Good)[8]
Alternative: Mordant Dyes Various, applied with metal saltsWool, Silk4-5 (Excellent)[4]5-7 (Very Good to Excellent)[7]4 / 3 (Good to Fair)4-5 (Excellent)

Note: Fastness ratings can vary based on the specific dye, depth of shade, fiber quality, and finishing processes.[2][9]

Signaling Pathways and Logical Relationships

The chemical structure of the dye dictates its application and performance. The sulfonic acid group provides solubility, while the reactive group determines the bonding mechanism and resulting fastness properties.

dye_properties cluster_structure Dye Molecular Structure cluster_properties Resulting Properties Intermediate 5-Amino-2-methyl- benzenesulfonic Acid Solubility Water Solubility Intermediate->Solubility Sulfonic Acid Group (-SO₃H) confers solubility Chromophore Chromophore (e.g., Azo) Fastness High Fastness Properties (Wash, Perspiration) Chromophore->Fastness Structure affects light fastness ReactiveGroup Reactive Group (e.g., Triazine, Vinyl Sulfone) Bonding Dye-Fiber Bond Type ReactiveGroup->Bonding Forms Covalent Bond (Reactive Dyes) or Ionic Bond (Acid Dyes) Bonding->Fastness Strong covalent bonds lead to excellent wet fastness

Caption: Logical diagram of dye structure and property relationships.

Experimental Protocols

The fastness properties cited in this guide are determined using standardized laboratory procedures to ensure reproducibility and comparability. The most common standards are those published by the International Organization for Standardization (ISO).

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of a textile's color to domestic or commercial laundering procedures.

  • Apparatus: A suitable washing fastness tester (e.g., Launder-Ometer), stainless steel balls, multifiber fabric, and grey scales.

  • Procedure:

    • A textile specimen (100 mm x 40 mm) is attached to a multifiber fabric of the same size.

    • The composite sample is placed in a stainless steel container with a specified number of steel balls (to simulate mechanical action) and a solution containing a standard detergent (e.g., ECE phosphate) and, if required, a bleaching agent (sodium perborate).

    • The container is agitated in the tester for a set time (e.g., 30-45 minutes) at a specific temperature (e.g., 40°C, 50°C, or 60°C).

    • After agitation, the sample is removed, rinsed thoroughly, and dried at a temperature not exceeding 60°C.

    • The change in the color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the appropriate grey scales under a standard light source.

Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.

  • Apparatus: Xenon arc fading lamp tester, blue wool references (standards 1-8), and grey scale for assessing change in color.

  • Procedure:

    • A textile specimen is mounted on a card, partially covered to leave an unexposed area for comparison.

    • The specimen is placed in the xenon arc tester alongside a set of blue wool lightfastness standards.

    • The samples are exposed to the light under controlled conditions of temperature and humidity.

    • The exposure continues until a specified contrast (e.g., grade 3 on the grey scale) is observed between the exposed and unexposed parts of a specific blue wool standard.

    • The light fastness of the specimen is then rated by comparing the fading of the specimen to the fading of the blue wool standards (rated 1 to 8).

Color Fastness to Rubbing (Crocking) (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, and grey scale for assessing staining.

  • Procedure:

    • Dry Rubbing: A specimen of the textile is mounted on the base of the crockmeter. A conditioned, dry, white rubbing cloth is fixed to the rubbing finger. The finger is then passed back and forth 10 times over the specimen with a constant downward force of 9N.

    • Wet Rubbing: The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage (typically 95-100%).

    • The rubbing cloths are removed and conditioned to dry.

    • The amount of color transferred to the white cloths is evaluated using the grey scale for staining.

Color Fastness to Perspiration (ISO 105-E04)

This method is used to determine the resistance of a textile's color to the effects of human perspiration.

  • Apparatus: Perspirometer or equivalent device, oven, multifiber fabric, glass or acrylic plates, and grey scales.

  • Procedure:

    • A composite specimen is prepared by placing the test textile between specified adjacent fabrics.

    • Two identical specimens are prepared. One is thoroughly wetted in a simulated alkaline perspiration solution and the other in an acidic perspiration solution.

    • The specimens are left in the solutions for 30 minutes.

    • Excess liquid is removed, and each specimen is placed between two plates under a specified pressure (12.5 kPa) within the test device.

    • The device is placed in an oven at 37±2°C for 4 hours.

    • After heating, the specimens are removed and dried separately in warm air (not exceeding 60°C).

    • The color change of the specimen and the staining of the adjacent fabrics are assessed using the grey scales.

Experimental Workflow Visualization

The general process for evaluating the fastness properties of a dyed textile follows a standardized workflow to ensure accurate and comparable results.

experimental_workflow cluster_tests 3. Fastness Testing (ISO Standards) start Start: Dyed Textile Sample prep 1. Specimen Preparation (Cut sample, attach multifiber fabric if required) start->prep conditioning 2. Conditioning (Standard atmosphere: 20±2°C, 65±5% RH) prep->conditioning wash Washing (ISO 105-C06) conditioning->wash light Light (ISO 105-B02) conditioning->light rub Rubbing (ISO 105-X12) conditioning->rub perspiration Perspiration (ISO 105-E04) conditioning->perspiration drying 4. Drying & Re-conditioning wash->drying evaluation 5. Evaluation (Assess color change and staining using Grey Scales) light->evaluation rub->drying perspiration->drying drying->evaluation report End: Report Fastness Rating evaluation->report

Caption: Standardized workflow for textile fastness testing.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-methylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 5-Amino-2-methylbenzenesulfonic acid is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in line with regulatory compliance and safety protocols.

Summary of Key Disposal and Safety Information

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes key data pertinent to its safe management.

PropertyValueReference
Physical State Solid, Powder[1]
Solubility in Water 1800 mg/L at 23 °C[1]
Primary Disposal Method Approved waste disposal plant or licensed chemical destruction facility.[2][3][4]
Alternate Disposal Controlled incineration with flue gas scrubbing.[4]
Environmental Concerns Water soluble, may spread in water systems. Do not discharge to sewers.[2][4]
Hazard Classification Causes severe skin burns and eye damage.[3]

Pre-Disposal and Spill Management Protocol

In the event of an accidental spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination. The following protocol outlines the steps for managing a spill of this compound.

1. Immediate Personal Protection:

  • Ensure adequate ventilation.[1]
  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded.[1]

2. Spill Containment and Cleanup:

  • Avoid dust formation.[1]
  • Sweep up the spilled solid material.[2][3]
  • Carefully shovel the collected material into a suitable, labeled, and sealed container for disposal.[2][3]

3. Decontamination:

  • Wash the affected area thoroughly with soap and plenty of water.[1]

Disposal Procedure Workflow

The decision-making process for the proper disposal of this compound should follow a clear and logical sequence to ensure safety and regulatory compliance.

start Start: this compound for Disposal check_regulations Consult Local, Regional, and National Environmental Regulations start->check_regulations is_small_quantity Is it a small, uncontaminated quantity? check_regulations->is_small_quantity spill_cleanup Is it from a spill cleanup? is_small_quantity->spill_cleanup No package Package in a labeled, sealed, and suitable container is_small_quantity->package Yes spill_cleanup->package Yes spill_cleanup->package No (Bulk Quantity) waste_contractor Arrange for pickup by a licensed chemical waste disposal contractor package->waste_contractor approved_facility Transport to an approved waste disposal plant or chemical destruction facility waste_contractor->approved_facility end End: Disposal Complete approved_facility->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. It is imperative to adhere to all local, regional, and national regulations concerning chemical waste.[5]

1. Waste Identification and Segregation:

  • Clearly label the waste container with the chemical name: "this compound".
  • Ensure the waste is not mixed with other incompatible chemicals.

2. Packaging:

  • The chemical waste should be stored in a tightly sealed, non-reactive container to prevent leakage or spillage.
  • For material from a spill cleanup, ensure the container is suitable for solid waste.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[3]
  • The storage area should be secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Contact a certified chemical waste disposal company to arrange for the collection and disposal of the this compound.
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical.
  • The material should be transported to a licensed chemical destruction plant or an approved waste disposal facility.[2][4] Controlled incineration with flue gas scrubbing is a potential disposal method.[4]

Important Considerations:

  • Do Not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[4] Its water solubility can lead to environmental contamination.[2]

  • Always wear appropriate PPE during handling and preparation for disposal.

  • Maintain a detailed record of the disposed chemical, including quantity and date of disposal.

References

Personal protective equipment for handling 5-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-2-methylbenzenesulfonic acid (CAS No. 118-88-7). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that causes skin irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Requirement Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][2][3]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]

Operational and Handling Plan

Proper handling and storage are crucial to prevent accidents and exposure. Always handle this compound in a well-ventilated area.[1][3]

Handling Procedures:

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1][3]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing mist, gas, or vapors.[1]

  • Ventilation: Ensure adequate ventilation in the handling area.[1][3]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Protect from moisture and store under an inert atmosphere.[3]

  • Incompatible materials include strong bases and oxidizing agents.[3]

Emergency and First-Aid Measures

In case of exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation persists.[1][3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[4][5][6] Disposal can be carried out at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Physical and Chemical Properties

Property Value
Physical State Solid, Powder[1]
Appearance Cream[1]
Melting Point > 200 °C[1]
Boiling Point 374.86 °C (Remarks: Other details not known)[1]
Water Solubility 1800 mg/L at 23 °C (Remarks: pH not known)[1]
Partition Coefficient (log Pow) 0.65 at 23 °C[1]
Vapor Pressure 0 Pa (Remarks: 0.0000000707 mm Hg = 0.000009426 Pa)[1]
Density 0.829 g/cm³ at 23 °C[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Assess Hazards (Causes skin irritation) B Select Personal Protective Equipment (PPE) A->B Based on SDS C Ensure Proper Ventilation B->C D Handle in a Well-Ventilated Area C->D E Avoid Dust Formation Avoid Contact (Skin/Eyes) Avoid Inhalation D->E F Decontaminate Work Area E->F I Exposure Occurs E->I If contact occurs G Properly Store Chemical (Tightly closed, dry, cool, well-ventilated) F->G H Dispose of Waste (Follow regulations) G->H J Follow First-Aid Measures (Inhalation, Skin, Eye, Ingestion) I->J K Seek Medical Attention J->K

Caption: Workflow for safe handling of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-2-methylbenzenesulfonic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.